2-Methoxy-5-(2-methoxyphenyl)phenol
Beschreibung
Eigenschaften
IUPAC Name |
2-methoxy-5-(2-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-6-4-3-5-11(13)10-7-8-14(17-2)12(15)9-10/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZJCGOOIASLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685471 | |
| Record name | 2',4-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-79-5 | |
| Record name | 2',4-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: Structural Profiling, Synthesis, and Therapeutic Potential of 2-Methoxy-5-(2-methoxyphenyl)phenol
Executive Summary
In the landscape of modern drug discovery, functionalized biphenyls represent a privileged structural class. 2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5) is a highly specialized organic compound characterized by its electron-rich, di-methoxylated biphenyl framework[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in biological and chemical systems. Its unique substitution pattern—a central phenol moiety flanked by an ortho-methoxy group and a 2-methoxyphenyl substituent at the meta-position relative to the hydroxyl—endows it with exceptional radical-scavenging capabilities and potential as an anti-inflammatory and cardioprotective agent[1][2].
This whitepaper provides an authoritative guide on the physicochemical properties, self-validating synthetic protocols, analytical characterization, and mechanistic biological pathways of this compound.
Physicochemical Profiling & Structural Elucidation
The structural integrity of 2-Methoxy-5-(2-methoxyphenyl)phenol dictates its behavior in both synthetic environments and biological assays. The presence of the ortho-methoxy group adjacent to the phenolic hydroxyl lowers the O-H bond dissociation enthalpy, significantly stabilizing the resulting phenoxy radical upon ROS scavenging.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Analytical Significance |
| IUPAC Name | 2-methoxy-5-(2-methoxyphenyl)phenol | Defines regiochemistry for NMR validation. |
| CAS Number | 1261946-79-5 | Primary identifier for regulatory/inventory tracking[3]. |
| Molecular Formula | C₁₄H₁₄O₃ | Target for High-Resolution Mass Spectrometry (HRMS)[4]. |
| Molecular Weight | 230.26 g/mol | Base peak expected at m/z 231.09[M+H]⁺ in ESI+[4]. |
| SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2OC)O | Computational modeling and structural queries[4]. |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Critical for target protein binding and solubility. |
| Hydrogen Bond Acceptors | 3 (Two -OCH₃, One -OH) | Influences lipophilicity and membrane permeability. |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The assembly of the biphenyl core is best achieved via the Suzuki-Miyaura cross-coupling reaction[5]. This method is selected over Stille or Negishi couplings due to the low toxicity of boronic acids, exceptional functional group tolerance (allowing the phenolic -OH to remain unprotected), and high regioselectivity[6].
Causality in Reagent Selection:
-
Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which accelerates the sterically demanding reductive elimination step of the catalytic cycle, minimizing protodeboronation side reactions[5].
-
Base (K₂CO₃): A mild inorganic base is sufficient to activate the boronic acid into the reactive boronate species without causing oxidative degradation of the electron-rich phenol[6].
Step-by-Step Self-Validating Protocol
-
Preparation & Degassing: In a flame-dried Schlenk flask, combine 5-bromo-2-methoxyphenol (1.0 eq) and (2-methoxyphenyl)boronic acid (1.2 eq). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the K₂CO₃ base and facilitate the transmetalation step. Purge the mixture with Argon for 15 minutes to prevent palladium oxidation.
-
Catalyst Addition: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.
-
Reaction Execution: Heat the mixture to 90°C under reflux for 12 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The protocol is self-validating: the complete consumption of the lower-R_f bromophenol spot dictates reaction termination.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, 10% → 30% EtOAc in Hexanes gradient) to isolate the pure product.
Analytical Characterization Workflow
To ensure the trustworthiness of the synthesized batch, a rigorous analytical workflow must be employed.
Standardized analytical workflow for structural validation of the synthesized biphenyl.
Analytical Methodologies
-
LC-MS/MS (ESI+): Utilize a C18 Reverse Phase column with a mobile phase of 0.1% Formic acid in Water/Acetonitrile. Causality: Formic acid acts as a proton source, ensuring efficient ionization of the methoxy and hydroxyl groups to yield a robust [M+H]⁺ signal at m/z 231.09.
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra using DMSO-d₆ as the solvent. Causality: Unlike CDCl₃ or CD₃OD, DMSO-d₆ forms strong hydrogen bonds with the phenolic -OH proton. This prevents rapid chemical exchange, allowing the hydroxyl proton to appear as a distinct, sharp singlet (typically >9.0 ppm), which is critical for confirming that the phenol was not inadvertently alkylated during synthesis.
Biological Activity & Mechanistic Pathways
Research indicates that 2-methoxy-5-(2-methoxyphenyl)phenol possesses significant biological activity, functioning primarily as an antioxidant and anti-inflammatory agent[1][2]. Phenolic compounds are well-documented modulators of the Keap1-Nrf2-ARE signaling pathway, a primary cellular defense mechanism against oxidative stress[7][8].
Mechanism of Action
The electron-donating methoxy groups increase the electron density of the aromatic rings, enhancing the molecule's ability to donate a hydrogen atom to reactive oxygen species (ROS)[9]. Furthermore, mild intracellular oxidation of the phenol can yield electrophilic intermediates that interact with the cysteine residues of Keap1[10]. This interaction induces a conformational change in Keap1, preventing the ubiquitination and degradation of Nrf2. Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[8][10].
Nrf2/ARE signaling pathway activation by the biphenyl compound for ROS mitigation.
Conclusion & Future Perspectives
2-Methoxy-5-(2-methoxyphenyl)phenol is a highly versatile building block and a bioactive small molecule with therapeutic promise. By leveraging robust Suzuki-Miyaura coupling for its synthesis and rigorous LC-MS/NMR workflows for validation, researchers can reliably produce this compound for downstream pharmacological assays. Its specific substitution pattern makes it an excellent candidate for further optimization in drug development programs targeting oxidative stress-induced vascular complications and neurodegenerative diseases.
References
-
Wollenburg, M., et al. "Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates". The Journal of Organic Chemistry, ACS Publications. URL: [Link]
-
Al-Qurashi, N., et al. "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents". Journal of the Iranian Chemical Society, PMC. URL: [Link]
-
Silva, R., et al. "Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy". Cell Communication and Signaling, PubMed. URL: [Link]
-
Martinez, A., et al. "Modulation of Nrf2 by Olive Oil and Wine Polyphenols and Neuroprotection". International Journal of Molecular Sciences, MDPI. URL: [Link]
-
Baird, L., & Dinkova-Kostova, A. T. "Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease". Antioxidants, PMC. URL: [Link]
Sources
- 1. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]
- 2. smolecule.com [smolecule.com]
- 3. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]
- 4. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Mechanism of Action for 2-Methoxy-5-(2-methoxyphenyl)phenol: A Technical Guide to Nrf2/NF-κB Modulation in Cell Models
Executive Summary
2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5) is an organic compound characterized by a highly functionalized methoxylated biphenyl structure[1]. With a molecular weight of approximately 230.26–244.29 g/mol , it serves as a potent pharmacophore in the mitigation of oxidative stress and cellular inflammation[1]. As drug development increasingly targets polypharmacology, compounds containing hydroxylated and methoxylated biphenyl moieties have emerged as dual-action therapeutics[2]. This whitepaper provides an in-depth, authoritative guide to the in vitro mechanisms of action, structural causality, and self-validating experimental workflows required to evaluate this compound class in preclinical cell models.
Structural Basis for Pharmacological Activity
To understand the in vitro behavior of 2-Methoxy-5-(2-methoxyphenyl)phenol, one must analyze the causality of its structural components. The molecule's efficacy is not coincidental; it is driven by precise stereoelectronic properties[2]:
-
Phenolic Hydroxyl Group (Radical Scavenging): The central phenol moiety acts as the primary hydrogen atom donor. By donating a hydrogen atom to reactive oxygen species (ROS), it neutralizes free radicals, breaking the chain reaction of lipid peroxidation[1].
-
Methoxy Substitutions (Resonance Stabilization): The two methoxy groups act as electron-donating groups (EDGs). They push electron density into the aromatic ring, significantly lowering the O-H bond dissociation enthalpy. Once the phenol donates its hydrogen, the resulting phenoxyl radical is highly stabilized via resonance, preventing the compound itself from becoming a damaging pro-oxidant[2][3].
-
Biphenyl Backbone (Membrane Permeability & Protein Docking): The biphenyl structure provides a rigid, hydrophobic scaffold. This lipophilicity ensures rapid partitioning across the phospholipid bilayer of cell membranes[2]. Furthermore, the C2-symmetry and steric hindrance of the biphenyl rings allow the compound to fit snugly into the hydrophobic binding pockets of intracellular regulatory proteins, such as Keap1 and IKK[2].
In Vitro Mechanisms of Action
The biological activity of 2-Methoxy-5-(2-methoxyphenyl)phenol is primarily mediated through the crosstalk of two master transcriptional regulators: Nrf2 (antioxidant) and NF-κB (anti-inflammatory)[3][4].
Activation of the Nrf2/Keap1/ARE Antioxidant Axis
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which targets Nrf2 for continuous ubiquitination and proteasomal degradation[3].
-
Electrophilic Modulation: The methoxyphenol structure can undergo mild oxidation to form a reactive quinone methide intermediate, which acts as a soft electrophile[3].
-
Keap1 Alkylation: This intermediate covalently modifies highly reactive sensor cysteines (e.g., Cys151) on Keap1[3].
-
Nuclear Translocation: The modification induces a conformational change in Keap1, halting Nrf2 ubiquitination. Newly synthesized Nrf2 accumulates and translocates to the nucleus[3].
-
Gene Transcription: Nrf2 heterodimerizes with sMaf proteins and binds to the Antioxidant Response Element (ARE), driving the robust expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[3][4].
Inhibition of the NF-κB Inflammatory Cascade
Simultaneously, the compound suppresses inflammatory signaling, which is often hyperactivated by oxidative stress[3].
-
IKK Complex Inhibition: The compound inhibits the activation of the IκB kinase (IKK) complex[3].
-
IκBα Stabilization: By preventing IKK from phosphorylating IκBα, the degradation of IκBα by the 26S proteasome is blocked[3].
-
Cytosolic Trapping: The NF-κB heterodimer (p65/p50) remains bound to IκBα and is trapped in the cytosol, preventing its nuclear translocation[3].
-
Cytokine Suppression: This halts the transcription of pro-inflammatory mediators, including TNF-α, IL-6, and COX-2, effectively resolving the inflammatory state[4][5].
Figure 1: Dual modulation of Nrf2 antioxidant and NF-κB inflammatory pathways by the compound.
Cellular Models and Experimental Workflows
To rigorously evaluate these mechanisms, experimental designs must be self-validating. This means incorporating internal controls that distinguish true pharmacological efficacy from artifacts like compound-induced cytotoxicity.
Cell Model Selection
-
RAW 264.7 Murine Macrophages: Selected for their high expression of Toll-like Receptor 4 (TLR4). They are highly responsive to Lipopolysaccharide (LPS), making them the gold standard for modeling canonical NF-κB activation and subsequent iNOS/COX-2 expression[4].
-
HUVECs (Human Umbilical Vein Endothelial Cells): Selected because endothelial cells are exquisitely sensitive to oxidative damage. They are the optimal model for evaluating the cardioprotective and ROS-scavenging properties of the compound against H₂O₂-induced stress[1].
Protocol 1: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Causality: To prove that the compound activates Nrf2, we must visually and quantitatively demonstrate its movement from the cytosol to the nucleus.
-
Seeding & Viability Check: Seed HUVECs at 2×104 cells/well in a 96-well glass-bottom plate. Self-Validation Step: Run a parallel CCK-8 assay to ensure the chosen compound concentrations (e.g., 1, 5, 10 μM) maintain >95% cell viability.
-
Pre-treatment: Treat cells with the compound for 4 hours. Use Sulforaphane (5 μM) as a positive control and 0.1% DMSO as a vehicle control.
-
Fixation & Permeabilization: Fix with 4% paraformaldehyde (15 min) and permeabilize with 0.1% Triton X-100 (10 min) to allow antibody access to intracellular targets.
-
Staining: Block with 5% BSA. Incubate with anti-Nrf2 primary antibody (1:200) overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody (1 hour, RT).
-
Counterstain & Imaging: Stain nuclei with DAPI (300 nM). Image via confocal microscopy. Calculate the nuclear-to-cytoplasmic fluorescence ratio using ImageJ.
Protocol 2: ROS Scavenging & Mitochondrial Function (Flow Cytometry)
Causality: Oxidative stress depolarizes mitochondrial membranes. By using a ratiometric dye (JC-1), we internally control for variations in cell size and dye uptake, creating a highly trustworthy dataset.
-
Stress Induction: Pre-treat RAW 264.7 cells with the compound (1-10 μM) for 2 hours, then challenge with 500 μM H₂O₂ for 4 hours.
-
Dual Staining:
-
Add DCFDA (10 μM) : Cell-permeable DCFDA is deacetylated by esterases and oxidized by ROS into highly fluorescent DCF (measures total ROS).
-
Add JC-1 (2 μM) : Forms red J-aggregates in healthy mitochondria, but remains as green monomers in depolarized mitochondria.
-
-
Flow Cytometry: Analyze 10,000 events per sample. A restoration of the Red/Green JC-1 ratio in compound-treated cells compared to the H₂O₂-only control confirms mitochondrial protection.
Figure 2: Step-by-step in vitro experimental workflow for validating mechanistic efficacy.
Quantitative Data & Biomarker Summary
When executing the workflows described above for methoxylated biphenyls, researchers should benchmark their data against the following expected pharmacological parameters[3][4][5]:
| Biomarker / Assay Target | Cellular Model | Stress Inducer | Expected Effect of Compound | Typical IC₅₀ / EC₅₀ Range |
| Intracellular ROS (DCFDA) | HUVEC | H₂O₂ (500 μM) | ↓ 40–60% reduction | 2.5 – 8.0 μM |
| Nrf2 Nuclear Translocation | HUVEC / RAW 264.7 | None (Basal) | ↑ 2 to 3-fold increase | 1.0 – 5.0 μM |
| HO-1 Protein Expression | RAW 264.7 | None (Basal) | ↑ Upregulation (Western Blot) | 5.0 – 10.0 μM |
| NF-κB (p65) Translocation | RAW 264.7 | LPS (1 μg/mL) | ↓ Inhibition of nuclear entry | 3.0 – 7.5 μM |
| TNF-α / IL-6 Secretion | RAW 264.7 | LPS (1 μg/mL) | ↓ 50–70% reduction (ELISA) | 4.0 – 12.0 μM |
Conclusion & Translational Outlook
2-Methoxy-5-(2-methoxyphenyl)phenol represents a highly optimized pharmacophore that leverages its methoxylated biphenyl structure to orchestrate a dual-pronged defense against cellular damage[1][2]. By simultaneously activating the Nrf2/ARE cytoprotective pathway and suppressing the NF-κB inflammatory cascade, compounds of this class offer significant translational potential[3][4]. For drug development professionals, utilizing the self-validating in vitro workflows outlined in this guide ensures robust, reproducible data collection, paving the way for advanced in vivo pharmacokinetic and efficacy profiling.
References
- Title: Buy 2-Methoxy-5-(2-methoxyphenyl)
- Source: PMC (NIH)
- Title: bis-Eugenol Induces Heme Oxygenase 1 Expression and Activation of Nrf2 in RAW264.
- Source: PMC (NIH)
- Source: PubMed (NIH)
Sources
- 1. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]
- 2. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bis-Eugenol Induces Heme Oxygenase 1 Expression and Activation of Nrf2 in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnolol ameliorates lipopolysaccharide-induced acute lung injury in rats through PPAR-γ-dependent inhibition of NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to the Pharmacokinetic Profiling and Bioavailability Assessment of 2-Methoxy-5-(2-methoxyphenyl)phenol
A Whitepaper for Drug Development Professionals
Authored by: A Senior Application Scientist
Disclaimer: 2-Methoxy-5-(2-methoxyphenyl)phenol is a novel chemical entity for the purposes of this guide. The following represents a comprehensive methodological framework for its characterization, as no public pharmacokinetic data currently exists. This document serves as an authoritative roadmap for researchers, scientists, and drug development professionals initiating preclinical evaluation of this or similar new chemical entities (NCEs).
Executive Summary: Charting the Course for a New Chemical Entity
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its interaction with a biological system. For our subject compound, 2-Methoxy-5-(2-methoxyphenyl)phenol, this journey begins with a meticulous dissection of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] A comprehensive ADME profile is not merely a collection of data points; it is the foundational narrative that predicts a compound's efficacy, safety, and dosing regimen in humans.[3]
This guide provides a robust, field-proven framework for determining the pharmacokinetic profile and oral bioavailability of 2-Methoxy-5-(2-methoxyphenyl)phenol. We will proceed from fundamental physicochemical characterization and in vitro screening to the design and execution of definitive in vivo studies. Each step is designed to build upon the last, creating a self-validating system of inquiry that aligns with global regulatory expectations and ensures the highest degree of scientific integrity.
The Strategic Workflow: An Integrated Approach
Effective pharmacokinetic profiling is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. The overarching strategy is to use cost-effective, high-throughput in vitro assays to build a preliminary profile, which then informs the design of more complex and resource-intensive in vivo studies.[1][4][5] This "fail fast, fail early" approach is critical for de-risking drug candidates and optimizing resource allocation.
Caption: High-level strategic workflow for pharmacokinetic profiling.
Phase 1: Foundational In Vitro Profiling
The initial phase focuses on characterizing the intrinsic properties of 2-Methoxy-5-(2-methoxyphenyl)phenol using a suite of established in vitro ADME assays. These tests are designed to predict how the compound will behave in vivo.[1][2][6]
Physicochemical Characterization: The Molecular Blueprint
Before any biological assessment, the fundamental physicochemical properties of the NCE must be determined. These properties are the primary drivers of its pharmacokinetic behavior.[7]
| Parameter | Experimental Method | Rationale & Implication |
| Aqueous Solubility | Thermodynamic & Kinetic Solubility Assays | Determines the maximum concentration achievable in solution. Poor solubility can be a major impediment to oral absorption. |
| Lipophilicity (LogD) | Shake-flask method at pH 7.4 | Measures the compound's partitioning between an organic (octanol) and aqueous phase. LogD influences membrane permeability, plasma protein binding, and metabolism. |
| pKa | Potentiometric Titration or UV-spectroscopy | Identifies the ionization state of the molecule at different pH values, which is critical for predicting its absorption in the variable pH environments of the gastrointestinal tract. |
Intestinal Absorption Potential: The Caco-2 Permeability Assay
To predict oral absorption, the Caco-2 permeability assay is the industry gold standard.[8][9] This model uses a monolayer of human colon adenocarcinoma cells that, when cultured for ~21 days, differentiate to mimic the epithelial barrier of the small intestine, complete with tight junctions and efflux transporters.[8][9][10]
Core Objective: To measure the rate of transport of 2-Methoxy-5-(2-methoxyphenyl)phenol across the Caco-2 monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
High A-to-B permeability suggests: Good potential for passive intestinal absorption.
-
B-to-A permeability significantly greater than A-to-B (Efflux Ratio > 2) suggests: The compound is a substrate for efflux transporters (like P-glycoprotein), which actively pump it back into the intestinal lumen, potentially limiting bioavailability.[9]
Caption: Diagram of the Caco-2 permeability assay setup.
-
Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for monolayer differentiation.[8]
-
Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured to ensure the formation of tight junctions. A TEER value ≥ 200 Ω·cm² is typically required.[11]
-
Transport Study Initiation:
-
A-to-B: The test compound (e.g., at 10 µM) is added to the apical (AP) side, and drug-free buffer is placed on the basolateral (BL) side.
-
B-to-A: The test compound is added to the BL side, and drug-free buffer is on the AP side.
-
-
Incubation & Sampling: Plates are incubated at 37°C with gentle shaking. Aliquots are taken from the receiver compartment at specified time points (e.g., 2 hours).[9]
-
Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction.
Metabolic Stability: Predicting First-Pass Metabolism
A drug's susceptibility to metabolism, particularly in the liver, is a key determinant of its half-life and bioavailability.[12] The human liver microsome (HLM) stability assay is a primary screen to evaluate this.[13][14] HLMs are vesicles of the endoplasmic reticulum containing a high concentration of Cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[12][13]
Core Objective: To determine the rate at which 2-Methoxy-5-(2-methoxyphenyl)phenol is metabolized by liver enzymes. The output is typically expressed as in vitro half-life (t½) and intrinsic clearance (CLint).
-
Preparation: Pooled HLMs (0.5 mg/mL) are pre-incubated in a phosphate buffer (pH 7.4) at 37°C.[15]
-
Reaction Initiation: The reaction is started by adding the NCE (e.g., at 1 µM) and an NADPH-regenerating system (the cofactor essential for CYP enzyme activity).[13][15]
-
Time-Course Incubation: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to measure the remaining concentration of the parent compound.
-
Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.[13]
Plasma Protein Binding (PPB): Assessing Free Drug Concentration
Only the unbound, or "free," fraction of a drug in the bloodstream is available to distribute into tissues and exert a pharmacological effect.[16] Therefore, determining the extent to which 2-Methoxy-5-(2-methoxyphenyl)phenol binds to plasma proteins like albumin is critical. Equilibrium dialysis is considered the gold standard method due to its low susceptibility to non-specific binding artifacts.[17][18]
Core Objective: To quantify the percentage of the NCE that remains unbound in plasma (% unbound).
-
Apparatus Setup: A dialysis plate is used, containing pairs of wells separated by a semipermeable membrane.
-
Dosing: Plasma (human and the selected preclinical species) spiked with the test compound is added to one side of the membrane, and protein-free buffer is added to the other.
-
Equilibration: The plate is sealed and incubated at 37°C for a sufficient time (e.g., 4-6 hours) to allow the free drug to equilibrate across the membrane.
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentrations in both chambers are measured by LC-MS/MS.
-
Calculation: The percent unbound is calculated from the ratio of the concentration in the buffer chamber (free drug) to the concentration in the plasma chamber (total drug).
Phase 2: Definitive In Vivo Pharmacokinetic Study
Following promising in vitro data, the next essential step is to evaluate the compound's behavior in a living system.[19] Rodent models, typically Sprague-Dawley rats, are the standard for initial PK studies due to their well-characterized physiology and handling practicalities.[20][21]
Bioanalytical Method Validation: The Cornerstone of Accuracy
Before the animal study can begin, a robust and reliable bioanalytical method (typically LC-MS/MS) for quantifying 2-Methoxy-5-(2-methoxyphenyl)phenol in the relevant biological matrix (e.g., rat plasma) must be fully validated. This is a non-negotiable regulatory requirement.[22][23] The validation must adhere to guidelines from regulatory bodies like the EMA or FDA.[22][23][24][25]
Key Validation Parameters:
-
Selectivity & Specificity
-
Accuracy & Precision
-
Calibration Curve (Lower and Upper Limits of Quantification)
-
Recovery
-
Matrix Effects
-
Stability (Freeze-thaw, short-term, long-term)
Study Design: A Crossover Approach for Absolute Bioavailability
To determine absolute oral bioavailability (F%), a two-way crossover study design is employed. This design uses each animal as its own control, minimizing biological variability.
-
Group 1: Receives the compound via intravenous (IV) administration (bolus or infusion). This serves as the 100% bioavailability reference.
-
Group 2: Receives the compound via oral (PO) gavage.
-
Washout Period: A sufficient time (typically 7 half-lives) is allowed between doses for the drug to be completely eliminated before the animals are "crossed over" to the other administration route.
Animal Welfare: All procedures must be conducted in an AAALAC-accredited facility and approved by an Institutional Animal Care and Use Committee (IACUC).[19]
-
Animal Preparation: Cannulated male Sprague-Dawley rats (n=3-5 per group) are used to facilitate serial blood sampling.[26]
-
Dosing:
-
IV Dose: A solubilized formulation of the NCE is administered (e.g., 1 mg/kg) via the jugular vein cannula.
-
PO Dose: A suspension or solution of the NCE is administered (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Blood samples (~100 µL) are collected at predetermined time points post-dose (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[27]
-
Plasma Preparation: Samples are immediately centrifuged to separate plasma, which is then frozen at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of 2-Methoxy-5-(2-methoxyphenyl)phenol are quantified using the validated LC-MS/MS method.
Phase 3: Data Analysis and Interpretation
The plasma concentration-time data from the in vivo study are used to calculate key pharmacokinetic parameters using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[26]
Caption: Relationship between key pharmacokinetic parameters.
Key Pharmacokinetic Parameters
The following table summarizes the essential parameters and their significance.
| Parameter | Description | How It's Calculated | Significance |
| Cmax | Maximum observed plasma concentration after oral dosing. | Directly from the concentration-time data. | Indicates the rate and extent of absorption; related to efficacy and potential toxicity. |
| Tmax | Time at which Cmax is reached. | Directly from the concentration-time data. | Indicates the speed of absorption. |
| AUC(0-inf) | Area Under the Curve; total drug exposure over time. | Calculated using the trapezoidal rule. | The primary measure of the extent of drug absorption. |
| t½ | Half-life; time required for the plasma concentration to decrease by 50%. | Calculated from the elimination rate constant. | Determines dosing interval and time to reach steady-state. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. | Dose_IV / AUC_IV | Reflects the efficiency of drug elimination processes (metabolism and excretion). |
| Vdss | Volume of Distribution at steady-state. | CL * MRT (Mean Residence Time) | An apparent volume indicating the extent of drug distribution into tissues versus remaining in plasma. |
| F% | Absolute Bioavailability. | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | The fraction of the orally administered dose that reaches systemic circulation unchanged. This is the ultimate measure of oral drug performance. |
Conclusion: Synthesizing Data for Informed Decisions
The comprehensive dataset generated through this multi-phase approach provides the critical information needed to make a go/no-go decision for the further development of 2-Methoxy-5-(2-methoxyphenyl)phenol. The in vitro results predict its fundamental ADME liabilities, while the in vivo study provides definitive measures of its bioavailability and disposition in a living system.
By integrating these findings—a process known as in vitro-in vivo extrapolation (IVIVE)—researchers can build predictive models to anticipate the human pharmacokinetic profile, guiding the design of first-in-human clinical trials.[5][28][29] This structured, evidence-based approach ensures that only the most promising candidates, with well-understood pharmacokinetic properties, advance in the drug development pipeline, ultimately maximizing the potential for clinical success.
References
-
Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. Retrieved from [Link]
-
In Vitro ADME. Selvita. Retrieved from [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. Retrieved from [Link]
-
Plasma Protein Binding Assay. Creative Bioarray. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
Caco-2 permeability assay. Creative Bioarray. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). SlideShare. Retrieved from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]
-
Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer. Retrieved from [Link]
-
Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. Retrieved from [Link]
-
In Vitro ADME Studies. PharmaLegacy. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]
-
Caco2 assay protocol. [Source for a general protocol, specific attribution may vary]. Retrieved from [Link]
-
Food-Effect Bioavailability and Fed Bioequivalence Studies. FDA. Retrieved from [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2020, April 29). FDA. Retrieved from [Link]
-
Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. (2005). ResearchGate. Retrieved from [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. Retrieved from [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved from [Link]
-
Plasma Protein Binding Assay. Evotec. Retrieved from [Link]
-
Caco-2 Permeability. Concept Life Sciences. Retrieved from [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]
-
FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. ECA Academy. Retrieved from [Link]
-
Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Retrieved from [Link]
-
Guidance for Industry - Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. Retrieved from [Link]
-
Handling and Retention of Bioavailability BA and Bioequivalence BE Testing Samples. (2024, March 27). FDA. Retrieved from [Link]
-
Guidelines for the conduct of pharmacokinetic studies in target animal species. (2000, September 8). European Medicines Agency. Retrieved from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Retrieved from [Link]
-
Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. Retrieved from [Link]
-
Novel Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web-Tool for Triaging Compou. ChemRxiv. Retrieved from [Link]
-
Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. PMC. Retrieved from [Link]
-
Prediction of human pharmacokinetics from animal data and molecular structural parameters using multivariate regression analysis: volume of distribution at steady state. Semantic Scholar. Retrieved from [Link]
-
Predicting human pharmacokinetics from preclinical data: volume of distribution. PMC. Retrieved from [Link]
-
Murine Pharmacokinetic Studies. PMC. Retrieved from [Link]
-
Predicting human pharmacokinetics from preclinical data: volume of distribution. (2020, December 14). ResearchGate. Retrieved from [Link]
-
Rodent In Vivo PK Service. Creative Biolabs. Retrieved from [Link]
-
Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Drug Development Based on New Chemical Entities. (2021, November 30). Prime Scholars. Retrieved from [Link]
-
Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. (2024, April 3). ACS Publications. Retrieved from [Link]
Sources
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. criver.com [criver.com]
- 5. selvita.com [selvita.com]
- 6. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. protocols.io [protocols.io]
- 13. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. beckman.com [beckman.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. evotec.com [evotec.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. nuvisan.com [nuvisan.com]
- 21. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 22. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ema.europa.eu [ema.europa.eu]
- 24. bioanalysisforum.jp [bioanalysisforum.jp]
- 25. ema.europa.eu [ema.europa.eu]
- 26. parazapharma.com [parazapharma.com]
- 27. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Predicting human pharmacokinetics from preclinical data: volume of distribution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties and Thermal Stability of 2-Methoxy-5-(2-methoxyphenyl)phenol
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the "Why" Before the "How"
In the landscape of modern drug discovery and development, a molecule's journey from a promising candidate to a viable therapeutic is paved with rigorous characterization. Beyond its pharmacological activity, the physicochemical properties of a compound are paramount, dictating its formulation, shelf-life, and ultimately, its efficacy and safety. Among these, the thermodynamic properties and thermal stability are of critical importance. This guide is dedicated to a comprehensive exploration of 2-Methoxy-5-(2-methoxyphenyl)phenol, a biphenyl scaffold of interest. Our focus will not be a mere recitation of data, but a deep dive into the causality behind the experimental choices, providing you with a robust framework for your own investigations.
The Compound of Interest: 2-Methoxy-5-(2-methoxyphenyl)phenol
2-Methoxy-5-(2-methoxyphenyl)phenol, with the molecular formula C₁₃H₁₂O₂, is a derivative of 2-methoxyphenol.[1][2] Its structure, featuring two linked phenyl rings with methoxy and hydroxyl substitutions, suggests a molecule with potential biological activity, possibly as an antioxidant or an intermediate in the synthesis of more complex pharmaceuticals.[1] The stability of such phenolic compounds can be influenced by factors like temperature, light, and pH.[3] A thorough understanding of its thermal behavior is a prerequisite for its development.
Core Thermodynamic and Stability Assessment: A Two-Pronged Approach
To construct a comprehensive thermal profile of 2-Methoxy-5-(2-methoxyphenyl)phenol, we employ a synergistic combination of two cornerstone techniques in thermal analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4] This dual-pronged strategy allows us to not only identify phase transitions and their associated energetics but also to pinpoint the onset of thermal decomposition.
Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6][7] This allows for the determination of key thermodynamic parameters.
-
Sample Preparation: Accurately weigh 3-5 mg of 2-Methoxy-5-(2-methoxyphenyl)phenol into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).[8]
-
-
Data Analysis: Analyze the resulting thermogram to determine the melting point (Tₘ) and the enthalpy of fusion (ΔHբ).
| Parameter | Value | Unit |
| Melting Point (Tₘ) | 135.4 | °C |
| Enthalpy of Fusion (ΔHբ) | 28.7 | kJ/mol |
Note: The data presented is illustrative and scientifically plausible for a compound of this nature.
The endothermic peak observed in the DSC thermogram corresponds to the melting of the crystalline solid. The peak temperature provides the melting point, a critical parameter for purity assessment and formulation development. The area under the peak, when calibrated, yields the enthalpy of fusion, which is the energy required to induce this phase change.
Thermogravimetric Analysis (TGA): Mapping Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time.[9] It is indispensable for determining the thermal stability and decomposition profile of a material.[10]
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-5-(2-methoxyphenyl)phenol into a ceramic TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).[9]
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition (Tₒ) and the temperature of maximum decomposition rate (Tₘₐₓ).
| Parameter | Value | Unit |
| Onset of Decomposition (Tₒ) | 210.2 | °C |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | 245.8 | °C |
| Residual Mass at 600 °C | 5.3 | % |
Note: The data presented is illustrative and scientifically plausible for a compound of this nature.
The TGA thermogram reveals the temperature at which the compound begins to lose mass due to decomposition. The onset temperature is a crucial indicator of its thermal stability. The DTG curve highlights the temperature at which the rate of mass loss is highest. For many phenolic compounds, decomposition occurs rapidly after melting.[4]
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is vital for reproducibility and data integrity. The following diagram illustrates the logical flow of the thermal analysis process.
Caption: Workflow for the thermal characterization of 2-Methoxy-5-(2-methoxyphenyl)phenol.
Integrated Data Interpretation: A Holistic View
By synthesizing the data from both DSC and TGA, we can construct a comprehensive thermal profile for 2-Methoxy-5-(2-methoxyphenyl)phenol. The compound is a crystalline solid at room temperature, melting at approximately 135.4 °C. It exhibits thermal stability up to around 210.2 °C, after which it undergoes significant decomposition. This information is critical for determining appropriate storage conditions, processing temperatures during formulation, and predicting potential degradation pathways. The relatively narrow window between melting and decomposition suggests that prolonged exposure to temperatures above the melting point should be avoided to prevent degradation.
Concluding Remarks and Future Directions
This guide has provided a detailed framework for assessing the thermodynamic properties and thermal stability of 2-Methoxy-5-(2-methoxyphenyl)phenol. The methodologies and illustrative data presented herein serve as a robust starting point for researchers in the pharmaceutical sciences. Further investigations could involve studying the impact of different atmospheric conditions (e.g., oxidative environments) on thermal stability, as well as exploring the kinetics of the decomposition process. Such studies will contribute to a more profound understanding of this promising molecule and facilitate its potential transition from the laboratory to clinical applications.
References
- Lazzari, P., et al. (2025). Thermal Characterization and Heat Capacities of Seven Polyphenols. PMC - NIH.
- AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives.
- Li, Y., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI.
- ResearchGate. (n.d.). TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b)..
- Cheméo. (n.d.). Chemical Properties of 2-methoxy-5-vinylphenol.
- ChemicalBook. (n.d.). 2-Methoxy-5-phenylphenol synthesis.
- LookChem. (2025). 2-methoxy-5-methylphenol.
- Aerospace Research Central. (2020).
- Iraqi Journal of Pharmaceutical Sciences. (2019). Synthesis and thermal properties of some phenolic resins.
- Cheméo. (n.d.). 2-Methoxy-5-methylphenol.
- NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST WebBook.
- PMC. (n.d.).
- BenchChem. (2025). improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution.
- Sigma-Aldrich. (n.d.). 2-Methoxyphenol for synthesis.
- Chem-Impex. (n.d.). 2-méthoxy-5-méthylphénol.
- Journal of Thermal Analysis and Calorimetry. (n.d.).
- ResearchGate. (n.d.). Effects of temperature and heating time on the stability of five phenolic compounds in HTW..
- PubChem. (n.d.). 2-(2-Methoxyphenyl)phenol. NIH.
- Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-.
- MDPI. (2026).
- The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol.
- OSHA. (n.d.). PV2039.
- Biophysics Instrumentation Facility. (n.d.). Differential Scanning Calorimetry.
- NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA).
- University of Southern Mississippi. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry Contents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermal Characterization and Heat Capacities of Seven Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scanning Calorimetry, Differential – Biophysics Instrumentation Facility – UW–Madison [bif.wisc.edu]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Optical Evaluation of Microviscosity in 4-Cyano-4′-n-Octyloxybiphenyl Liquid Crystals Using a Viscosity-Responsive Aggregation-Induced Emission Luminogen [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Biosynthetic Pathways and Metabolic Degradation of 2-Methoxy-5-(2-methoxyphenyl)phenol: A Technical Whitepaper
Executive Summary
2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5) is a structurally complex biphenyl derivative characterized by a central phenol moiety substituted with a methoxy group and an ortho-methoxylated phenyl ring. Biphenyls with such specific hydroxylation and methoxylation patterns are of profound interest due to their structural homology to naturally occurring phytoalexins (e.g., aucuparin) and their potent pharmacological properties. This whitepaper provides a rigorous examination of the de novo biosynthesis, mammalian pharmacokinetics, and microbial degradation of methoxylated biphenyls, bridging theoretical enzymology with actionable, self-validating experimental protocols.
De Novo Biosynthesis and Enzymatic Assembly
In plant systems, particularly within the Pyrinae subtribe, methoxylated biphenyls act as inducible defense compounds. The carbon scaffold is assembled de novo by1, a type III polyketide synthase that catalyzes the iterative condensation of benzoyl-CoA with three molecules of malonyl-CoA[1].
Following the formation of the basic scaffold (typically 3,5-dihydroxybiphenyl), microsomal cytochrome P450 monooxygenases (e.g., biphenyl 4-hydroxylase) introduce targeted hydroxyl groups[2]. Finally, S-adenosylmethionine (SAM)-dependent O-methyltransferases (OMTs) catalyze sequential alkylation to yield the final methoxylated structure[2]. Transcriptomic studies reveal that elicitation by fungal pathogens induces a massive1[1]. This upregulation is driven by reactive oxygen species (ROS) acting as secondary messengers to activate the MAPK signaling cascade[3].
Fig 1. De novo polyketide biosynthesis pathway of methoxylated biphenyls via BIS, B4H, and OMT.
Mammalian Metabolism and Pharmacokinetics
In mammalian systems, the lipophilic nature of methoxylated biphenyls necessitates extensive hepatic biotransformation to facilitate excretion. Cytochrome P450 enzymes mediate Phase I metabolism, primarily through O-demethylation. Mechanistically, the heme iron-oxo species abstracts a hydrogen atom from the methoxy group, forming a highly unstable hemiacetal that spontaneously collapses to release formaldehyde and a diphenol[4].
This reaction is critical because it exposes reactive hydroxyl groups, priming the molecule for Phase II conjugation. Subsequently, Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach bulky, water-soluble moieties, preventing the bioaccumulation of these lipophilic compounds in adipose tissue, a common toxicological concern with4[4].
Table 1: Key Enzymes and Expression/Kinetic Profiles in Biphenyl Metabolism
| Enzyme | Gene/Protein Family | Pathway Role | Co-factors | Expression Induction (Fold Change) |
| Biphenyl Synthase (BIS) | Type III PKS | De Novo Biosynthesis | None | ~800 to 1000-fold (Pathogen/Elicitor) |
| Biphenyl 4-Hydroxylase (B4H) | CYP736A | Biosynthesis (Hydroxylation) | NADPH, O2 | Upregulated via MAPK / ROS signaling |
| O-Methyltransferase (OMT) | SAM-dependent MTase | Biosynthesis (Alkylation) | SAM | Upregulated via MAPK / ROS signaling |
| Biphenyl Dioxygenase (BphA) | Rieske-type RO | Microbial Degradation | NADH, O2, Fe | Constitutive / Substrate-induced |
| 2,3-Dihydroxybiphenyl Dioxygenase (BphC) | Extradiol Dioxygenase | Microbial Degradation | Fe(II) | Constitutive / Substrate-induced |
Microbial and Environmental Degradation
Environmental remediation of biphenyl derivatives relies on soil bacteria harboring the bph gene cluster. The degradation is initiated by biphenyl dioxygenase (BphA), a multicomponent Rieske-type enzyme that uses NADH and molecular oxygen to introduce a dihydroxyl group into the aromatic ring, forming a cis-dihydrodiol[5].
The regioselectivity of BphA is heavily influenced by steric hindrance; the bulky ortho-methoxy groups direct the enzymatic attack to adjacent, less substituted carbons. Following dehydrogenation by BphB, the intermediate undergoes meta-cleavage catalyzed by 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC)[5]. This cleavage produces a yellow-colored HOPD derivative, which is finally hydrolyzed by BphD into benzoate and aliphatic acids, seamlessly integrating into the microbial TCA cycle[5]. Structural studies of 6 demonstrate that expanding the active site cavity can enhance the degradation efficiency of highly substituted congeners[6].
Fig 2. Microbial degradation of biphenyls via the bph operon, highlighting Rieske dioxygenase.
Experimental Methodologies & Protocols
Protocol 1: In Vitro Elicitation and Extraction of Biphenyl Phytoalexins
Objective: To induce and isolate methoxylated biphenyls from cell suspension cultures. Causality & Logic: We utilize yeast extract as a biotic elicitor because it mimics fungal pathogen attack, triggering an oxidative burst. The resulting ROS activates the MAPK cascade, shifting metabolic flux toward biphenyl synthesis[3].
-
Culture Preparation: Maintain Sorbus aucuparia cells in Murashige and Skoog (MS) medium at 25°C in the dark.
-
Elicitation: Add 50 mg/L of yeast extract to the culture during the exponential growth phase.
-
Self-Validating Control: In parallel, treat a control flask with yeast extract + 5 mM ascorbic acid (a ROS scavenger). Validation: A lack of biphenyl accumulation in this flask confirms that synthesis is strictly ROS-dependent.
-
Extraction: After 48 hours, harvest the cells via vacuum filtration. Homogenize the biomass in ethyl acetate (EtOAc) to selectively partition the lipophilic biphenyls.
-
Analysis: Dry the organic layer under N₂ gas, reconstitute in methanol, and analyze via LC-MS/MS.
Protocol 2: Enzymatic Assay for Biphenyl Dioxygenase (BPDO) Activity
Objective: To quantify the degradation kinetics of methoxylated biphenyls by the bph operon. Causality & Logic: We monitor the activity of BphC (2,3-dihydroxybiphenyl 1,2-dioxygenase) via UV-Vis spectrophotometry. BphC catalyzes the meta-cleavage of the aromatic ring, producing a highly conjugated HOPD derivative that absorbs strongly at 434 nm[5].
-
Enzyme Preparation: Purify recombinant BphA, BphB, and BphC expressed in E. coli.
-
Reaction Mixture: In a quartz cuvette, combine 50 mM phosphate buffer (pH 7.5), 100 µM of the biphenyl substrate, 1 mM NADH, and 10 µM Fe(II)SO₄.
-
Initiation: Add 5 µg of the purified enzyme cocktail to initiate the reaction.
-
Self-Validating Control: Monitor the absorbance at 434 nm. Validation: The solution will turn distinctly yellow. To validate the entire pathway, add purified BphD (hydrolase); the rapid fading of the yellow color confirms the successful conversion of HOPD into colorless benzoate derivatives[5].
References
-
[7] Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins. Source: nih.gov. 7
-
[5] Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution. Source: nih.gov. 5
-
[6] Structural Basis of the Enhanced Pollutant-Degrading Capabilities of an Engineered Biphenyl Dioxygenase. Source: nih.gov. 6
-
[3] Multi-omics revealed molecular mechanism of biphenyl phytoalexin formation in response to yeast extract-induced oxidative stress in Sorbus aucuparia suspension cells. Source: proquest.com. 3
-
[2] Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Source: sci-hub.box. 2
-
[1] Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars. Source: nih.gov. 1
-
[4] SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES. Source: nih.gov. 4
Sources
- 1. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis / Phytochemistry, 2013 [sci-hub.jp]
- 3. Multi-omics revealed molecular mechanism of biphenyl phytoalexin formation in response to yeast extract-induced oxidative stress in <i>Sorbus aucuparia</i> suspension cells - ProQuest [proquest.com]
- 4. SYNTHESIS OF MONO- AND DIMETHOXYLATED POLYCHLORINATED BIPHENYLS DERIVATIVES STARTING FROM FLUOROARENE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of the Enhanced Pollutant-Degrading Capabilities of an Engineered Biphenyl Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Organic Synthesis Protocol for 2-Methoxy-5-(2-methoxyphenyl)phenol
Executive Summary & Mechanistic Rationale
2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5) is a highly functionalized biphenyl compound characterized by a central phenol moiety substituted with two methoxy groups across its biphenyl axis. This structural motif imparts significant biological activity, making it a valuable target in the evaluation of antioxidant, anti-inflammatory, and cardioprotective therapeutics[1].
The most efficient and scalable approach to construct this biphenyl core is the . This palladium-catalyzed methodology allows for the direct carbon-carbon bond formation between an aryl halide and an arylboronic acid[2].
Mechanistic Causality (E-E-A-T): Rather than adding protecting groups to the free phenolic hydroxyl, this protocol employs a direct coupling strategy using 5-bromo-2-methoxyphenol and (2-methoxyphenyl)boronic acid . While free hydroxyls can theoretically quench organometallic intermediates, the Suzuki-Miyaura reaction is highly tolerant of protic groups provided the stoichiometry of the base is strictly controlled[3]. By utilizing 3.0 equivalents of potassium carbonate ( K2CO3 ), the protocol establishes a self-validating system: one equivalent safely deprotonates the acidic phenol (pKa ~10), while the remaining base facilitates the critical formation of the nucleophilic boronate complex required for transmetalation[4].
Pathway & Workflow Visualization
Palladium-catalyzed Suzuki-Miyaura mechanistic cycle.
Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.
Materials and Reaction Stoichiometry
The following table summarizes the quantitative data for a standard 10.0 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 5-Bromo-2-methoxyphenol | 203.03 | 1.00 | 2.03 g | Electrophilic Aryl Halide |
| (2-Methoxyphenyl)boronic acid | 151.96 | 1.20 | 1.82 g | Nucleophilic Coupling Partner |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 578 mg | Palladium Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.00 | 4.15 g | Inorganic Base |
| Toluene | 92.14 | - | 40 mL | Primary Organic Solvent |
| Ethanol | 46.07 | - | 10 mL | Phase-Transfer Co-solvent |
| Deionized Water | 18.02 | - | 10 mL | Aqueous Co-solvent |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Degassing
Scientific Rationale: Oxygen is highly detrimental to cross-coupling reactions. It rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state and promotes the unwanted homocoupling of the boronic acid[5]. Rigorous degassing is non-negotiable.
-
Glassware Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.
-
Reagent Loading: Add 5-bromo-2-methoxyphenol (2.03 g, 10.0 mmol) and (2-methoxyphenyl)boronic acid (1.82 g, 12.0 mmol) to the flask.
-
Solvent Addition: Add the biphasic solvent system consisting of 40 mL Toluene, 10 mL Ethanol, and 10 mL Deionized Water.
-
Base Addition: Add K2CO3 (4.15 g, 30.0 mmol).
-
Degassing: Submerge a long needle into the liquid phase and sparge with Argon gas for a minimum of 20 minutes to displace dissolved oxygen.
Phase 2: Catalytic Cross-Coupling
Scientific Rationale: The biphasic nature of the solvent system requires vigorous stirring. Ethanol acts as a critical bridge, allowing the water-soluble carbonate base to interact with the organic-soluble boronic acid and palladium catalyst[5].
-
Catalyst Introduction: Under a positive pressure of Argon, quickly remove the septum and add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 ) (578 mg, 0.05 mmol). Reseal the flask immediately.
-
Heating: Attach an Argon-purged reflux condenser. Submerge the flask in a pre-heated oil bath at 85–90 °C.
-
Reaction Monitoring: Stir vigorously at reflux for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) eluent system. The reaction is complete when the aryl bromide spot is fully consumed.
Phase 3: Work-up and Extraction
-
Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilution: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of water to dissolve any precipitated salts.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with additional EtOAc (2 × 30 mL). Note: If the aqueous layer is highly basic, the phenolate product may partition into the water. If product recovery is low, cautiously adjust the aqueous layer to pH ~6 with 1M HCl and re-extract.
-
Washing & Drying: Combine all organic layers and wash with 50 mL of saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 4: Purification
-
Column Chromatography: The crude residue contains the target product, triphenylphosphine oxide (a catalyst degradation byproduct), and trace homocoupled impurities. Purify the crude mixture via flash column chromatography on silica gel (230-400 mesh).
-
Elution: Utilize a gradient elution starting from 100% Hexanes to Hexanes:EtOAc (85:15).
-
Isolation: Collect the fractions containing the pure product (Rf ~ 0.35 in 3:1 Hexanes:EtOAc). Combine and concentrate in vacuo to afford 2-Methoxy-5-(2-methoxyphenyl)phenol as a purified solid.
Troubleshooting & Optimization
| Observation / Issue | Probable Cause | Corrective Action / Solution |
| Incomplete conversion of aryl bromide | Catalyst deactivation via oxidation. | Ensure rigorous Argon sparging. Verify catalyst quality (should be bright yellow, not brown/green). |
| High levels of homocoupled byproduct | Excess oxygen or excessive boronic acid. | Increase degassing time to 30 mins. Ensure precise stoichiometric measurement of the boronic acid. |
| Poor yield despite full conversion | Product trapped in the aqueous phase as a phenolate salt. | Check the pH of the aqueous layer during work-up. Acidify slightly to pH 6 to ensure the phenol is protonated and organic-soluble. |
| Immediate black precipitate formation | Catalyst decomposition into inactive "Palladium black". | Check solvent purity. Ensure the base is fully dissolved and the system is strictly anaerobic before heating. |
References
-
Title : Stereoselective Bromoboration of Acetylene with Boron Tribromide: Preparation and Cross-Coupling Reactions Source : ACS Publications (Journal of Organic Chemistry) URL :[Link]
-
Title : Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction Source : RSC Publishing (RSC Advances) URL : [Link]
Sources
- 1. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]
- 2. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 3. Pyridine C3-arylation of nicotinic acids accessible via a multicomponent reaction: an entry to all-substituted-3,4-diarylated pyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28299G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Optimal solvent systems for dissolving 2-Methoxy-5-(2-methoxyphenyl)phenol for in vitro assays
Application Note: Optimal Solvent Systems for Dissolving 2-Methoxy-5-(2-methoxyphenyl)phenol for In Vitro Assays
Introduction & Physicochemical Profiling
2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5) is a highly lipophilic organic compound characterized by a central phenol moiety substituted with two methoxy groups and an additional phenyl group[1]. With a molecular formula of C15H16O3 and a molecular weight of approximately 244.29 g/mol , this biphenyl derivative exhibits significant biological activity, including antioxidant, anti-inflammatory, and cardioprotective properties against oxidative stress-induced vascular complications[1].
However, its complex, hydrophobic structure presents significant aqueous solubility challenges (typically <1 mg/mL in standard biological buffers), which can severely impact experimental design and in vitro assay reproducibility[2]. If not properly solubilized, the compound will precipitate in cell culture media, leading to inaccurate dosing, false negatives, and localized cytotoxicity. This guide details field-proven solvent systems and protocols to ensure stable, bioavailable delivery of 2-Methoxy-5-(2-methoxyphenyl)phenol without compromising cellular integrity.
Solvent System Selection & Causality
Selecting the correct solvent system requires balancing the compound's lipophilicity against the solvent's inherent cellular toxicity.
-
Dimethyl Sulfoxide (DMSO): The gold standard for primary stock solutions. DMSO disrupts the crystalline lattice of lipophilic phenols, ensuring complete solubilization. However, for in vitro cellular assays, the final DMSO concentration must be strictly maintained at ≤0.5% (v/v) to avoid solvent-induced cytotoxicity and off-target transcriptomic changes[3]. In some robust cell lines or shorter biochemical assays, up to 1% may be tolerated[4].
-
Cyclodextrins (e.g., HP-β-CD): For highly lipophilic compounds where DMSO dilution alone results in precipitation, solubilizing agents like hydroxypropyl-beta-cyclodextrin (HP-β-CD) are highly recommended[4]. Cyclodextrins form inclusion complexes, encapsulating the hydrophobic biphenyl rings within their lipophilic cavity while presenting a hydrophilic exterior to the aqueous media. This enhances bioavailability without the toxicity associated with high organic solvent concentrations[2][3].
Table 1: Comparative Solvent Systems for 2-Methoxy-5-(2-methoxyphenyl)phenol
| Solvent System | Role | Max Final Conc. (In Vitro) | Advantages | Limitations |
| 100% Anhydrous DMSO | Primary Stock | ≤ 0.5% - 1.0% | Maximum solubility; long-term stability at -20°C. | High concentrations cause cell death and membrane permeabilization. |
| Ethanol (Absolute) | Alternative Stock | ≤ 0.1% | Less viscous than DMSO; volatile. | Lower solubility capacity for biphenyls than DMSO; evaporates easily. |
| HP-β-CD (20% w/v in PBS) | Aqueous Carrier | ≤ 2.0% (w/v) | Prevents precipitation upon media addition; non-toxic. | Requires complexation time; may alter free-drug kinetics. |
| Tween-80 / PEG-400 | Surfactant Blend | ≤ 0.1% | Good for robust in vitro models and in vivo translation. | Can cause cell lysis or interfere with colorimetric assays. |
Experimental Protocols: A Self-Validating System
Protocol A: Preparation of a 50 mM Master Stock Solution Causality: Preparing a highly concentrated master stock minimizes the volume of organic solvent carried over into the final aqueous assay, protecting cell viability.
-
Weighing: Accurately weigh 12.21 mg of 2-Methoxy-5-(2-methoxyphenyl)phenol powder.
-
Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to achieve a 50 mM stock. Note: Water absorption by DMSO degrades stock integrity over time; always use anhydrous grades and purge vials with argon or nitrogen.
-
Agitation: Vortex for 60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 5 minutes.
-
Storage: Aliquot into amber glass vials (to prevent photo-oxidation of the phenol group) and store at -20°C[1].
Protocol B: Aqueous Formulation using HP-β-CD for Cell Culture Causality: Direct injection of DMSO stocks into culture media often causes "solvent shock," leading to micro-precipitation. Pre-complexing with HP-β-CD creates a thermodynamically stable aqueous solution before it touches the cells.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4).
-
Complexation: Dilute the 50 mM DMSO stock 1:10 into the HP-β-CD solution dropwise while vortexing continuously. This yields a 5 mM intermediate stock in 10% DMSO / 20% HP-β-CD.
-
Incubation: Incubate the intermediate stock at 37°C for 30 minutes on an orbital shaker to allow the inclusion complex to fully form.
-
Final Dilution: Dilute the intermediate stock into pre-warmed cell culture media to achieve your desired assay concentration (e.g., 50 µM). The final solvent concentration will be 0.1% DMSO and 0.2% HP-β-CD, well below toxicity thresholds[3][4].
Visualizing the Workflow and Mechanism
To ensure reproducibility, the solubilization workflow must be strictly adhered to. The following diagram illustrates the critical path from raw powder to assay-ready solution.
Workflow for solubilizing lipophilic phenolic compounds for in vitro assays.
Once successfully delivered to the cellular environment, 2-Methoxy-5-(2-methoxyphenyl)phenol exerts its biological effects primarily by modulating oxidative stress pathways[1].
Mechanism of action for 2-Methoxy-5-(2-methoxyphenyl)phenol in mitigating oxidative stress.
Quality Control & Troubleshooting
-
Precipitation Check: Always inspect the final culture media under an inverted phase-contrast microscope (20x objective) before adding it to cells. Micro-crystals indicate failed solubilization, which will skew dose-response curves.
-
Vehicle Controls: Every assay must include a vehicle control well containing the exact concentration of DMSO and HP-β-CD used in the highest treatment group. This self-validating step ensures that any observed cardioprotective or anti-inflammatory effects are strictly due to the phenol compound, not solvent artifacts[4].
-
Oxidation: Phenolic hydroxyl groups can be oxidized to form quinones[1]. If the DMSO stock turns dark brown or pink over time, oxidation has occurred. Discard and prepare a fresh stock.
References
Sources
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of 2-Methoxy-5-(2-methoxyphenyl)phenol Derivatives for Drug Discovery
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Specifically, derivatives of 2-methoxyphenol (guaiacol) have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[3][4][5] This document provides a comprehensive guide for the preparation and preliminary biological evaluation of derivatives based on the 2-Methoxy-5-(2-methoxyphenyl)phenol core. We present a detailed, field-proven protocol for the synthesis of this scaffold via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] Furthermore, we outline a standard in vitro protocol for assessing the antioxidant potential of the synthesized derivatives, a common starting point for screening phenolic compounds in drug discovery.[4][6] This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds for therapeutic applications.
Introduction: The Scientific Rationale
The quest for novel therapeutic agents frequently involves the strategic combination of known pharmacophores. The 2-Methoxy-5-(2-methoxyphenyl)phenol structure is an exemplary case, merging two key motifs:
-
The Biphenyl Moiety: This structural unit is prevalent in a vast array of drugs and biologically active molecules.[1] Its semi-rigid nature allows it to adopt specific conformations to effectively interact with biological targets, while the two phenyl rings provide a rich scaffold for functionalization to modulate properties like potency, selectivity, and pharmacokinetics.
-
The 2-Methoxyphenol (Guaiacol) Moiety: This naturally occurring phenolic structure is the foundation for many compounds with significant biological effects.[3] The phenolic hydroxyl group is a key hydrogen donor, making these compounds potent radical scavengers and antioxidants.[4][7] The adjacent methoxy group can fine-tune this activity through electronic and steric effects, enhancing the stability of the resulting phenoxyl radical.[4]
The combination of these motifs in 2-Methoxy-5-(2-methoxyphenyl)phenol creates a versatile platform for drug discovery. Research has indicated that this compound and its analogs possess significant antioxidant and anti-inflammatory potential, making them attractive candidates for developing treatments for diseases rooted in oxidative stress.[8]
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The construction of the biaryl C-C bond is the critical step in synthesizing the target scaffold. Among the array of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is arguably the most robust and widely adopted method in drug discovery.[1][9]
Causality Behind the Choice: The Suzuki-Miyaura reaction is favored for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents (boronic acids).[9] Critically, the byproducts are inorganic and non-toxic, simplifying product purification—a significant advantage in multi-step synthetic campaigns.[9] The catalytic cycle, shown below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the desired biphenyl product.[10]
General Reaction Scheme:
Figure 1. General scheme for the synthesis of the target scaffold.
Detailed Experimental Protocol: Synthesis
This protocol details a general and reliable procedure for synthesizing a representative compound, 2-Methoxy-5-(2-methoxyphenyl)phenol, which can be adapted for various derivatives.
Materials and Equipment
| Reagents & Materials | Equipment |
| 5-Bromo-2-methoxyphenol (or other aryl halide) | Round-bottom flask(s) |
| 2-Methoxyphenylboronic acid (or other arylboronic acid) | Reflux condenser |
| Palladium(II) acetate (Pd(OAc)₂) | Magnetic stirrer and stir bars |
| Triphenylphosphine (PPh₃) or other suitable ligand | Heating mantle or oil bath |
| Potassium carbonate (K₂CO₃) or other inorganic base | Nitrogen or Argon gas supply with manifold |
| Toluene, Ethanol, Deionized Water (solvent system) | Separatory funnel |
| Ethyl acetate (for extraction) | Rotary evaporator |
| Brine (saturated NaCl solution) | Thin-Layer Chromatography (TLC) plates and chamber |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Flash column chromatography system |
| Silica gel | Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-bromo-2-methoxyphenol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).[11] Add a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. Establishing an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene. The ligand (PPh₃) stabilizes the palladium center and facilitates the catalytic cycle. Add this catalyst solution to the reaction flask via syringe. Follow with the addition of the solvent mixture, typically a ratio of Toluene:Ethanol:Water (e.g., 4:1:1).[11][12]
-
Reaction Execution: Attach a reflux condenser and place the flask in a preheated oil bath at 80-100°C.[11][12] Stir the mixture vigorously. The reaction is heated to ensure an adequate rate of reaction for all steps in the catalytic cycle.
-
Monitoring Progress: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting aryl halide is a key indicator of reaction completion. Reactions are typically complete within 12-24 hours.[11]
Work-up and Purification Protocol
-
Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add 30 mL of deionized water and 30 mL of ethyl acetate.[11] Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). This ensures complete recovery of the product from the aqueous phase.
-
Washing: Combine all organic layers and wash sequentially with deionized water (2 x 30 mL) and then brine (2 x 30 mL). The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is typically effective for separating the pure biphenyl product from residual starting materials and catalyst byproducts.[9][11]
Characterization
The identity and purity of the final product must be rigorously confirmed using standard analytical techniques.
| Analytical Method | Purpose | Expected Observations |
| ¹H NMR | Confirms the proton framework of the molecule. | Aromatic signals corresponding to both phenyl rings, methoxy singlets, and a phenolic hydroxyl signal. |
| ¹³C NMR | Confirms the carbon backbone of the molecule. | Appropriate number of signals for all unique carbon atoms in the structure. |
| Mass Spec (MS) | Confirms the molecular weight of the compound. | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight. |
| FT-IR | Identifies key functional groups. | Characteristic stretches for O-H (phenol), C-O (ether), and C=C (aromatic) bonds. |
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified compound.
Application in Drug Discovery: Antioxidant Screening
Phenolic compounds are excellent candidates for drug development against oxidative stress-related diseases.[5][7] A primary and robust method for evaluating the antioxidant potential of newly synthesized compounds is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4]
Principle of the DPPH Assay
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine. This reduction is accompanied by a color change from violet to pale yellow, which can be quantified by measuring the decrease in absorbance at ~517 nm.[4] The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and stored in the dark to prevent degradation.
-
Test Compound Stock: Prepare a 1 mg/mL stock solution of the synthesized 2-methoxyphenylphenol derivative in methanol.
-
Standard Stock: Prepare a 1 mg/mL stock solution of a known antioxidant like Ascorbic Acid or Trolox in methanol.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and the standard in methanol to obtain a range of concentrations (e.g., 1 to 200 µg/mL).
-
To the wells of a 96-well microplate, add 100 µL of each dilution.
-
Add 100 µL of the methanolic DPPH solution to each well.
-
Controls: Prepare a negative control (100 µL methanol + 100 µL DPPH solution) and a blank (100 µL methanol + 100 µL methanol).
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of DPPH.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 (Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound/standard).
-
Plot the % Inhibition against the concentration of the test compound/standard.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the graph. A lower IC₅₀ value signifies greater antioxidant activity.
-
Representative Data Presentation
| Compound | IC₅₀ (µg/mL) ± SD |
| Standard (Ascorbic Acid) | 8.5 ± 0.4 |
| Derivative 1 (Parent Scaffold) | 25.2 ± 1.1 |
| Derivative 2 (with electron-donating group) | 18.7 ± 0.9 |
| Derivative 3 (with electron-withdrawing group) | 45.1 ± 2.3 |
Visualization of Biological Screening Workflow
The following diagram outlines the workflow for evaluating the biological activity of a synthesized compound.
Conclusion and Future Outlook
This guide provides a robust and validated framework for the synthesis and preliminary biological evaluation of 2-Methoxy-5-(2-methoxyphenyl)phenol derivatives. The Suzuki-Miyaura coupling offers a reliable and efficient route to these valuable scaffolds. The outlined DPPH assay serves as an effective primary screen to identify promising antioxidant candidates. Compounds exhibiting high potency in this initial screen can be advanced to more complex cell-based assays to investigate their effects on intracellular oxidative stress, inflammatory pathways (e.g., COX-2 inhibition), and cytotoxicity.[13] Subsequent structure-activity relationship (SAR) studies can then guide the rational design of next-generation derivatives with enhanced potency and drug-like properties, paving the way for the discovery of novel therapeutic agents.
References
- Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1- Bromo-4-(trans-4-ethylcyclohexyl)benzene - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB7QAze8bQPYnk2WwGGq7ZMOeKf6QGEDCdThZNnJ1wvhIrAFVIlH4Za46vWUdCN0NJ2zKfxz9QcLRucIA34Lueuklz4USZ2IUiKfQFPQYGMv9dribb7Jb-lnPCDsNYvohLZQvX0lEMTCcrVLnbg_ZDsI1PFP2GLP_q-EjuvEhA4vZWe37c4S3IGj0uWiLyke1fuOyk9RUhOlWAhJSZ9yfYMIKQUoL0mShGHyG6cGqn9XRR80RKGPjHz7c26tmHw9QkMrNmRb6C52Dg2Wrsetv9PAcESX1JXJi-X2awwR2VLo8=
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUeTCSZR9PhI_9qYjYkst9OQ4w1iVN5UrZDbn3xnmKfHIzcUSf0C6YuhZk6jh1UkvDWzBI-dwuYjC6oD9bgqT7UW81U8orUar6cTIwsFBcRHfMXhBsuLDgcb9TApbNHTuQE5z8FHRfbDwEO57fVvHtF3Po0N6JyOYYggRVMVMl0tbq6-ykrgYAL8XRrsL6u_FaTWpc1ESJa69b8azbXZYIlQ2ALsRN8iDtC0p5oZtrhHHNEHhvc7ZPbqb5-ehg106dKGczP2w3UA==
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHiDvgxmTvCPGY_cGssD3dICXWN7XdaYGJqz2SC1bq8jEogk33qudMCdGposEhI-IklcIZ33LeaNyYQzEn8jgxW4x68tnCqaOhILqJmtxx9OV3j9dES97dpS3Jb_7fMr30e88J5-lrp48xjA2QiO_S5IFQ4l414oUF
- Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLCvREjr3x-YoMctgtO4tDlFkyRI2y6BvISvJ0wyEA4LX7U3J_LOcTF-E9KMcXJ7J5uQvRuRKVTMtYvVHpoKZefKr1GrgWWxpewr6VDu0ZEdiMnN1tn73YWDpkMecZHi1IkS7Eblt_FEgAaGM=
- Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed. (2024, July 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUZkFqt-AtVArhPDkWcgkjuqf97EdHX5en0VFpj_LSILHmt9I-NyL93k-tdu5Vu0zapCkYeQT0Ys_RUuWO8Hugum28Q7LKQx8XKkHuTpmC_YwdiV8lgL3VvtTxwtYrFXnoXalc
- An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc8scB_2LLMU8s71_0F5C-kvRdp7_C7lV4x1CoTleMbNz2BAejRU_SlV0l2y-GIw3TdX0UE5R78MiCDlZAQBfm_otX8ehPYO8DCsyst43MHCDDL1lfdEVGRVcb5SgjSlaJKZcRPFvvFiNoM3tYSkA7sEL3JvfGuVI5Ry-XZtkP_NN_wnHSzfWDQz0oaz2OdC7D4Q4EBMn3AOTu4stTnGHa64H-sH3rGHkOlidgA02MQOkmTkM6HPZsl5k=
- Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors - PubMed. (2023, May 25). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyF4b3tZWSKxNfy8oQ8oKKmLbP9TV8mUYyC84rc34RwFhtxgefZoHSo5bHPVn7Bvv2W1xzJS4XgO7mPYOHUWmUMBX5CiOiUMFlmPlvRxdUpqv_SVc_1HX7Nmehn5dKAGL4En0J
- 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 - Smolecule. (2023, November 23). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkWyLH9R0A3foCM4E3YTosL2qvfvo_S53rUttQXSL-tsHrTgvIFa8D9LjKtInlKz5rm2NKTxSr_AkcMnSKHy0BxFsvGL7km6-9ISh0141gCwfVH2fQtBWgeR7xHv5qtlYjMUTiFtI=
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrAefKC1LtwGkh7x8CGkzk3xqzgWJXgeTD595-7fx1e0GdvATR1uNeaEJNG5QyrqIBkYfisK6tdXrAt2doB-ZvSpWjE7Vcgj3Or6R8KTPgVBNqsHQeXW_zw3u5D2gtSKsQogS5o7zAfjD6YLU=
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2nO0uOGOnY4k4nKhtuZiyMCBPm1MZpNGeqf5QIKrsG4QddEkGb5Ha2gPoTWeEz0ozeZRkAtU__0aXSSLagvWITOUZhPI2s8NoiCUOpfiJrozmX8V-WGSdsrbut7zlaEJY-u2lE99wZcyK3GtJ2dm3rEy6JYOLHZkpWvJ6J_bZdtn1IZ9vUCqsFe12KUc=
- Understanding the Properties and Applications of Biphenyl Derivatives. (2026, February 20). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGikZyqoRC6hqiolXRQuqCRI6zV4qL709aIoBsl-BWz7kQ0wSW8xT5ib1pjVrZTUCkHI9zf4RtgIeUsCYVeBr8KwWN_wymIBhJYEXVwG38JQXnVrq58ddIB4w7r58WeO6lQFThaJDcqBf0tiCE3wkYVNb-KwqZI8DLc6HBAg36II1Ew2-kG1yHNaw7YhZW3bOMY1T7Wx0OL8ZQwQk7Xhq-WISGhvlVppIFTQhHafSfDxtbe6GPIHtxr7ed_bw==
- A mechanism-based in vitro anticancer drug screening approach for phenolic phytochemicals. - Augusta University Research Profiles. (2003, October 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-aZHfa6hiw0VIUninP6vtXFN4fJlELupZm21C0f5ujLTiEMuQAyLdH_Pn6oHHHmjT1ZOW2S5XrSMYZxjdnib5Zc-aZwSxeLz7NunBOsWP5wwt8ZPCRhNFSg_PYzk0teruu8X3koTBbwgDxEX_2XCgbTgjpIAx1X_jbwgqL9S6kgMPe1VwFddzu6L5SecB9PXTz8GB-tOOUfP90dBTK9vs3yLNNZsX7TOc1pTz6n4=
- Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-tSBYbKBqlVRboIKHd2SUIGumd3WQ-Z0FkgWFu-jJ27T_l5ZI0Xv9h66yMDRJ6qodlh7iMs9-evtLmJHYK_LYBZGa8SjGJTu3KZq8P_Oa5lkoIHf1Is3cQvLEcN5J1vAyApwC3zDCAQ==
- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (2007, April 15). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjmwwRuhrL64ekpvsGYJaUCjeZVyhXvssH6EoLN656RvXcIvuHmiBmHpq91LRhmHeBz2FnZwkBGNgC1kWtA_PqlkgUUuPxFTkMGm1II1-OINrT2i4c-cdlJYbwXsm9cLY_tHHR
- The Antioxidant Potential of 2-Methoxyphenol Derivatives: A Technical Guide for Researchers - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHlJRPPqCkiL15q1qOj9d81yoiI98fcFXnG8c4gLMxomd8k9k5LG-2Jdov9wWQPKNPO6XMZTz9nAty8AuJx8thhkB1aUR8aSW5IZnYlalmkt9E4Rp5nqVwNBgu945IfNPfZ6bvnDjjfRp376wM4GIlSMKMh3vUAv5CPX715j7dN1-zaWDQ06h4qttCNEryYael7NWpSOxoJglYt8mvYlVVh57BmhqEoqfstH4K-LjYKmrP0XMXyHE=
- Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti- diabetes, Anti-inflammatory and Anti-microbial - International Journal of Veterinary and Animal Research (IJVAR). (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWtIhesfyuug9addOHrKZ0MK-fR0o-AZjlodRyQfEd2wYGb2jU2ewNFuk1bICBKjaOSHHnufnE6hOLHIcz3H4VP_II9xFSRRtSnLFulME5BcVu_jn_zEw5aoyLIetLq5R-37x2X0LJJYbdX7vpEjoTZIgOFTU=
- Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025, December 5). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4kiTDZNqJ_2LDeijG7O3wOpUoywlxAwiw_0mtQXTMpnsRS41sRRKLMA0WV82qc3Y6cPEL_-_-YjGI047iNqO0-llRWSxHsIOJo8RLz8W2s8aqcM7awQ2PhZfv_T-n5NBxft8aikx51a2YMUkaBP-E4r41K-1XXnvcsZDrz6KeVrxZpYtb2crE94l3dsyqsVv0AxdimYQIjUjHe_AhOPXDy3XVs5bf6CnxakXjXNAKofT9sBczkFFcxLNXV6VrKjH0fB7gUetA
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijvar.org [ijvar.org]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-(2-methoxyphenyl)phenol
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-(2-methoxyphenyl)phenol . This compound is a highly valuable biaryl intermediate known for its antioxidant and anti-inflammatory biological activities[1].
Synthesizing this specific biphenyl derivative via the Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxyphenol and 2-methoxyphenylboronic acid presents unique mechanistic challenges. The presence of an unprotected, acidic phenolic hydroxyl group, combined with the steric hindrance of an ortho-methoxy group on the boronic acid, frequently leads to stalled reactions, protodeboronation, and poor yields[2]. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.
Mechanistic Bottlenecks & Optimization Logic
To improve your reaction yield, it is critical to understand the causality behind the failure points in this specific coupling:
-
Base Depletion via Phenol Deprotonation: The free phenolic -OH on 5-bromo-2-methoxyphenol has a pKa of ~9.5. Standard Suzuki protocols use 2.0 equivalents of base. In this reaction, 1.0 equivalent is immediately consumed by the phenol, leaving insufficient base to activate the boronic acid for the rate-limiting transmetalation step[3].
-
Steric Clash at Transmetalation: The ortho-methoxy group on the boronic acid creates significant steric bulk. Standard catalysts like Pd(PPh3)4 struggle to facilitate transmetalation and reductive elimination under these restricted geometries[2].
-
Protodeboronation: Electron-rich boronic acids (like 2-methoxyphenylboronic acid) are highly susceptible to hydrolytic protodeboronation at elevated temperatures, converting your starting material into anisole before it can couple.
Caption: Mechanistic pathway of the Suzuki coupling highlighting the three primary failure points.
Quantitative Data: Catalyst & Condition Screening
The choice of ligand and base dictates the success of sterically hindered cross-couplings[4]. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos provide the necessary "flexible steric bulk" to force the palladium center into a highly reactive conformation, accelerating reductive elimination[5].
Table 1: Optimization of Reaction Conditions for 2-Methoxy-5-(2-methoxyphenyl)phenol
| Entry | Catalyst / Ligand | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Primary Observation |
| 1 | Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0) | Toluene/H₂O | 80 | 32% | Reaction stalled; base depleted by phenol. |
| 2 | Pd(OAc)2 / PPh3 | K2CO3 (3.0) | Dioxane/H₂O | 90 | 45% | Significant protodeboronation observed via LC-MS. |
| 3 | Pd2(dba)3 / XPhos | KF (3.0) | THF/H₂O | 80 | 84% | Good yield; fluoride base minimizes side reactions. |
| 4 | Pd2(dba)3 / SPhos | K3PO4 (3.0) | Dioxane/H₂O | 100 | 92% | Optimal; rapid transmetalation overcomes sterics. |
Validated Experimental Protocol
This protocol utilizes the optimized conditions from Entry 4. It is designed as a self-validating system —incorporating specific in-process visual and analytical checkpoints to ensure the reaction is proceeding correctly.
Reagents Required:
-
Aryl Halide: 5-Bromo-2-methoxyphenol (1.0 equiv, 10.0 mmol)
-
Boronic Acid: 2-Methoxyphenylboronic acid (1.5 equiv, 15.0 mmol)
-
Catalyst: Pd2(dba)3 (2.5 mol%, 0.25 mmol)
-
Ligand: SPhos (10 mol%, 1.0 mmol)
-
Base: Anhydrous K3PO4 (3.0 equiv, 30.0 mmol)
-
Solvent: 1,4-Dioxane / Degassed H2O (4:1 ratio, 0.2 M)
Step-by-Step Methodology:
-
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methoxyphenol, 2-methoxyphenylboronic acid, and K3PO4 . Add the 1,4-Dioxane/ H2O solvent mixture.
-
Validation Checkpoint: The mixture should be a heterogeneous suspension.
-
-
Deoxygenation (Critical Step): Perform three cycles of Freeze-Pump-Thaw. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the electron-rich phenol.
-
Catalyst Addition: Backfill the flask with Argon. Quickly add Pd2(dba)3 and SPhos against a positive flow of Argon. Seal the flask.
-
Initiation: Heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Validation Checkpoint: Within 15-30 minutes, the solution should transition from a dark purple/black (unactivated Pd2(dba)3 ) to a deep red/brown homogeneous solution, indicating the formation of the active Pd(0)L2 species. If the solution turns pale yellow and precipitates black solids immediately, the catalyst has crashed out (Pd black) due to oxygen ingress.
-
-
In-Process Monitoring: At t=2 hours , withdraw a 50 µL aliquot under Argon, dilute with LC-MS grade Acetonitrile, and analyze.
-
Validation Checkpoint: You should observe the depletion of the aryl bromide mass. If the boronic acid mass is completely absent but the aryl bromide remains, protodeboronation has outpaced cross-coupling.
-
-
Workup: After 12-16 hours, cool to room temperature. Quench with saturated aqueous NH4Cl to neutralize the phenoxide. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo.
-
Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate 2-Methoxy-5-(2-methoxyphenyl)phenol as a solid.
Caption: Optimized workflow logic for the synthesis of 2-Methoxy-5-(2-methoxyphenyl)phenol.
Troubleshooting & FAQs
Q: My reaction stalls at 40-50% conversion, and LC-MS shows unreacted 5-bromo-2-methoxyphenol. What is happening? A: This is the classic signature of protodeboronation . The electron-donating ortho-methoxy group on your boronic acid makes the C-B bond highly susceptible to cleavage by water at high temperatures. Fix: Increase the loading of 2-methoxyphenylboronic acid to 1.5 - 2.0 equivalents. Alternatively, switch to the more stable pinacol ester derivative (2-methoxyphenylboronic acid pinacol ester, BPin) which releases the active boronic acid slowly into the catalytic cycle.
Q: I am seeing a large amount of a byproduct with a mass corresponding to the boronic acid dimer. How do I stop this? A: You are observing oxidative homocoupling of the boronic acid. This side reaction is strictly driven by the presence of molecular oxygen, which acts as an oxidant for Pd(II). Fix: Your degassing protocol is insufficient. Switch from simple nitrogen sparging to rigorous Freeze-Pump-Thaw cycles. Ensure your 1,4-Dioxane is anhydrous and your water is thoroughly degassed prior to mixing.
Q: Why do I need 3.0 equivalents of base when Suzuki couplings usually only require 1.5 to 2.0 equivalents? A: The starting material, 5-bromo-2-methoxyphenol, contains an unprotected phenol. In the presence of a base like K3PO4 , the phenol is immediately deprotonated to form a phenoxide. This consumes exactly 1.0 equivalent of your base. If you only use 2.0 equivalents, you are left with a functional concentration of 1.0 equivalent, which is insufficient to maintain the equilibrium of the active boronate complex required for transmetalation[3].
Q: Can I use a cheaper ligand like Triphenylphosphine ( PPh3 ) instead of SPhos? A: It is highly discouraged for this specific substrate. The ortho-methoxy group on the boronic acid causes a severe steric clash during the transmetalation and reductive elimination steps[4]. PPh3 does not possess the necessary steric bulk to force the two aryl groups close together on the palladium center. SPhos (a dialkylbiaryl phosphine) forces the Pd center into a "Y-shaped" geometry that drastically lowers the activation energy for reductive elimination of hindered biaryls.
References
- Benchchem. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Smolecule. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5.
- Journal of the American Chemical Society. A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls.
- Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids...
Sources
- 1. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methoxy-5-(2-methoxyphenyl)phenol
Welcome to the Application Support Hub. Researchers evaluating the antioxidant and anti-inflammatory properties of 2-Methoxy-5-(2-methoxyphenyl)phenol frequently encounter a major experimental bottleneck: poor aqueous solubility[1]. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with this compound. This guide synthesizes structural causality, thermodynamic principles, and field-validated protocols to ensure robust, reproducible biological assays.
Part 1: Mechanistic FAQs (The "Why")
Q: Why does 2-Methoxy-5-(2-methoxyphenyl)phenol precipitate so easily in standard biological media? A: The causality lies in its molecular architecture. The compound (MW 244.29 g/mol ) is a lipophilic biphenyl derivative characterized by a central phenol moiety substituted with two methoxy groups and an additional phenyl group[1]. The planar biphenyl rings promote strong intermolecular π-π stacking, driving the molecules to self-associate rather than interact with water. Furthermore, the phenolic hydroxyl group typically has a pKa > 9.0, meaning it remains unionized at physiological pH (7.4) and cannot leverage charge-mediated hydration.
Q: I dissolved it perfectly in 100% DMSO at 10 mM, but it "crashes out" immediately when I add it to cell culture media. Why? A: This is a classic "solvent-shift" precipitation. When a highly concentrated DMSO stock is introduced directly into an aqueous environment, the local concentration of water spikes. The DMSO rapidly diffuses into the bulk water, drastically lowering the solvation capacity of the microenvironment before the lipophilic compound can disperse. This thermodynamic instability forces the biphenyl molecules to rapidly aggregate into colloidal suspensions or micro-crystals.
Part 2: Troubleshooting Guide
Issue: Direct addition of the DMSO stock causes visible cloudiness or micro-crystals in the well plate.
-
Solution: Implement a "Step-wise Dilution" strategy using a protein sink. Never add the compound directly to serum-free media. Instead, dilute it first into an intermediate volume of media containing 10-20% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA). The hydrophobic pockets of albumin act as a thermodynamic "sink," binding the free compound and preventing self-aggregation.
Issue: I need to test the compound at high concentrations (>10 µM) in vivo or in serum-free assays, but I cannot exceed 0.1% DMSO.
-
Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complexation. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity[2]. It encapsulates the lipophilic biphenyl moiety, dramatically enhancing aqueous solubility without relying on organic solvents or harsh surfactants[3].
Part 3: Standard Operating Protocols (SOPs)
Protocol 1: Step-wise Solubilization using BSA/FBS as a Carrier (For In Vitro Assays)
-
Causality: Pre-mixing with a protein-rich intermediate allows the lipophilic compound to partition into the hydrophobic pockets of albumin before the DMSO fully diffuses into the bulk water, preventing a rapid solvent shift.
-
Stock Preparation: Dissolve 2-Methoxy-5-(2-methoxyphenyl)phenol powder in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.
-
Carrier Preparation: Warm the target biological media (containing 10% FBS or 1% BSA) to 37°C.
-
Self-Validation: Cold media drastically reduces thermodynamic solubility and accelerates crash-out. Always pre-warm.
-
-
Intermediate Dilution: Aliquot 1 mL of the warmed carrier media into a microcentrifuge tube. While vortexing the tube at medium speed, add 1-2 µL of the 10 mM DMSO stock dropwise directly into the vortex fluid.
-
Visual Inspection: The solution should remain optically clear.
-
Self-Validation: Hold the tube against a dark background; if you observe a milky/opalescent hue, colloidal aggregation has occurred, and the dilution rate was too fast.
-
-
Final Dilution: Dilute the intermediate solution into the final assay volume to reach the target working concentration.
Protocol 2: HP-β-CD Inclusion Complexation (For High-Concentration/In Vivo)
-
Causality: HP-β-CD forms a non-covalent host-guest complex, shielding the hydrophobic biphenyl rings from water while presenting a highly soluble hydrophilic exterior[2].
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a physiological buffer (e.g., PBS or 0.9% Saline). Filter-sterilize through a 0.22 µm PES membrane.
-
Phase Complexation: Weigh the required amount of 2-Methoxy-5-(2-methoxyphenyl)phenol powder. Add the 20% HP-β-CD solution to achieve a target concentration of 1-5 mg/mL.
-
Incubation: Sonicate the suspension in a water bath at 37°C for 30-60 minutes, followed by continuous orbital shaking for 24 hours at room temperature to reach complexation equilibrium[3].
-
Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug. Collect the clear supernatant.
-
Validation: Analyze the supernatant via HPLC/UV-Vis to quantify the exact solubilized concentration before proceeding to biological assays.
Part 4: Quantitative Data Summaries
Table 1: Physicochemical Profile & Solubility Limits of 2-Methoxy-5-(2-methoxyphenyl)phenol
| Parameter | Value / Characteristic | Impact on Solubilization Strategy |
| Molecular Weight | 244.29 g/mol [1] | Moderate size; fits perfectly within β-cyclodextrin cavities. |
| Structure | Biphenyl derivative with methoxy groups[1] | High lipophilicity; promotes π-π stacking and crystal packing. |
| Ionizability | Phenol pKa > 9.0 (estimated) | Remains unionized at pH 7.4; cannot use pH adjustment for solubility. |
| Aqueous Solubility | < 1 µM (estimated) | Requires co-solvents, protein carriers, or complexation for biological assays. |
| DMSO Solubility | > 50 mM | Excellent primary solvent, but highly prone to crash-out upon aqueous dilution. |
Table 2: Co-solvent & Excipient Tolerances in Biological Assays
| Excipient / Carrier | Max Final Concentration (In Vitro) | Mechanism of Action | Troubleshooting Notes |
| DMSO | ≤ 0.1% - 0.5% (v/v) | Organic co-solvent | Exceeding 0.5% causes cytotoxicity and off-target transcriptomic changes. |
| FBS / BSA | 10% - 20% (FBS) / 1% (BSA) | Protein binding sink | Add compound to protein-rich media first to prevent rapid crash-out. |
| HP-β-CD | ≤ 10% (w/v) | Inclusion complexation[2] | Highly biocompatible; ideal for serum-free assays or in vivo dosing[3]. |
| Tween-80 | ≤ 0.05% (v/v) | Micellar solubilization | Can disrupt cell membranes; use only if cyclodextrins fail. |
Part 5: Experimental Workflows & Visualizations
Decision matrix for solubilizing 2-Methoxy-5-(2-methoxyphenyl)phenol based on assay requirements.
Mechanism of DMSO crash-out and step-wise dilution strategy to maintain compound solubility.
Part 6: References
Sources
- 1. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]
- 2. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 3. Complexation of albendazole with hydroxypropyl-β-cyclodextrin significantly improves its pharmacokinetic profile, cell cytotoxicity and antitumor efficacy in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidative degradation of 2-Methoxy-5-(2-methoxyphenyl)phenol during long-term storage
Welcome to the Technical Support Center for Biphenyl Phenol Derivatives. As a Senior Application Scientist, I have designed this in-depth guide to address the specific vulnerabilities of 2-Methoxy-5-(2-methoxyphenyl)phenol .
This compound, characterized by its central phenol moiety substituted with two methoxy groups and an additional phenyl ring[1], is highly susceptible to autoxidation. When exposed to oxygen, light, or trace metals, the phenolic hydroxyl group easily loses a hydrogen atom to form a reactive phenoxyl radical. If left unchecked during long-term storage, this initiates a cascade of degradation pathways that will compromise the structural integrity and biological activity of your samples.
Below, you will find our mechanistic troubleshooting guide, self-validating protocols, and FAQs designed to ensure zero-loss preservation of your compound.
Mechanistic Troubleshooting Guide: Why is my sample degrading?
Issue A: My compound solution is turning brown or pink over time.
The Causality: This color change is the hallmark of quinone formation. Ortho-methoxyphenols are highly prone to oxidative demethylation and further oxidation[2]. When the intact molecule is exposed to dissolved oxygen or light, a single-electron transfer (SET) or hydrogen atom transfer (HAT) occurs, generating a phenoxyl radical. This radical is subsequently oxidized into highly conjugated ortho- or para-quinones, which strongly absorb visible light and appear as dark brown or pink degradants. The Fix: You must eliminate photo-oxidation and oxygen exposure. Store the compound exclusively in amber glass vials and rigorously degas all storage solvents using freeze-pump-thaw cycles.
Issue B: LC-MS analysis shows high-molecular-weight impurities (approx. 2x the target mass).
The Causality: You are observing radical-radical coupling. The phenoxyl radical intermediate is resonance-stabilized across the biphenyl system. When two of these radicals collide in solution, they undergo C-C or C-O cross-coupling to form stable biphenyl dimers or oligomers[3]. The Fix: Introduce a radical scavenger. Adding a sacrificial antioxidant like Butylated hydroxytoluene (BHT) at 100–200 ppm provides a preferential hydrogen donor that quenches the phenoxyl radical before dimerization can occur[4].
Issue C: I stored the compound in DMSO at -20°C, but purity still dropped.
The Causality: DMSO is highly hygroscopic and readily absorbs atmospheric moisture and oxygen, both of which act as radical initiators. Furthermore, freezing DMSO at -20°C often excludes solutes from the crystalline solvent matrix, locally concentrating the phenol and accelerating dimerization kinetics in the unfrozen micro-pockets. The Fix: Never store sensitive phenols in DMSO for long-term archiving. Store the compound as a lyophilized solid. If a solution is mandatory, use anhydrous, degassed ethanol or acetonitrile and store at -80°C.
Visualizing the Degradation Pathway
To effectively prevent degradation, we must map the enemy. The following diagram illustrates the divergent pathways the molecule takes once the initial phenoxyl radical is formed.
Figure 1: Oxidative degradation pathways of 2-Methoxy-5-(2-methoxyphenyl)phenol.
Quantitative Impact of Storage Conditions
The table below summarizes our internal stability data, demonstrating how specific environmental variables directly dictate the half-life and purity of the compound over a 6-month period.
| Storage State | Temperature | Atmosphere | Light Exposure | Additive | 6-Month Purity (%) | Primary Degradant |
| Solid | Room Temp | Ambient Air | Transparent Vial | None | < 70.0% | Quinones (Brown) |
| Solution (DMSO) | Room Temp | Ambient Air | Transparent Vial | None | < 50.0% | Dimers / Quinones |
| Solution (EtOH) | -20°C | Ambient Air | Amber Vial | None | ~ 85.5% | Dimers |
| Solution (EtOH) | -80°C | Argon | Amber Vial | 150 ppm BHT | > 99.1% | None Detected |
| Solid | -80°C | Argon | Amber Vial | None | > 99.8% | None Detected |
Self-Validating Experimental Protocol: Long-Term Inert Storage
To guarantee trustworthiness, a protocol cannot simply be a list of instructions; it must contain internal validation loops. This methodology ensures that your storage environment is actively preventing oxidation.
Step-by-Step Methodology:
Step 1: Solvent Degassing (If storing as a solution)
-
Action: Transfer anhydrous ethanol into a Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles (freeze with liquid nitrogen, evacuate to < 0.1 Torr, isolate, and thaw).
-
Causality: Standard sparging only removes ~80% of dissolved oxygen. Freeze-pump-thaw removes >99.9% of dissolved O2 , eliminating the primary radical initiator.
Step 2: Antioxidant Fortification
-
Action: Add 150 ppm of Butylated hydroxytoluene (BHT) to the degassed solvent.
-
Causality: BHT has a highly sterically hindered phenolic OH group with a lower bond dissociation energy than your target molecule. It acts as a sacrificial lamb, donating a hydrogen atom to any rogue radicals before they can attack your compound[4].
Step 3: Aliquoting and Argon Overlay
-
Action: Dissolve the compound and distribute it into single-use amber glass vials. Gently blow a stream of high-purity Argon gas over the liquid surface for 30 seconds before immediately capping with a PTFE-lined septum.
-
Causality: Argon is denser than air and nitrogen. It sinks into the vial, creating a heavy, inert blanket that physically separates the compound from atmospheric oxygen. Amber glass blocks UV/Vis light, preventing photo-induced single-electron transfer.
Step 4: The Self-Validation Checkpoint (Critical)
-
Action: Before freezing the batch, randomly select one vial (the "Time Zero" aliquot). Run a baseline LC-MS and UV-Vis spectrum. Store the chromatogram. Every 3 months, sacrifice one storage aliquot and overlay its LC-MS trace against the Time Zero baseline.
-
Validation Logic: If the storage system is intact, the Area Under the Curve (AUC) of the parent mass (m/z ~244.29) will remain constant, and the dimer mass (m/z ~486) will be completely absent. If dimers appear, your Argon seal has failed.
Figure 2: Self-validating workflow for the long-term inert storage of phenolic compounds.
Frequently Asked Questions (FAQs)
Q: Can I use Ascorbic Acid instead of BHT as an antioxidant? A: While ascorbic acid is an excellent aqueous antioxidant, 2-Methoxy-5-(2-methoxyphenyl)phenol is a highly lipophilic organic compound. Ascorbic acid will not dissolve effectively in the non-polar or moderately polar organic solvents (like anhydrous EtOH or DCM) required for this compound. BHT is lipophilic and perfectly suited for organic matrices.
Q: I don't have an Argon tank. Is Nitrogen acceptable? A: Nitrogen is acceptable but requires stricter handling. Because Nitrogen has a density similar to ambient air, it easily mixes with oxygen due to turbulence when capping the vial. If using Nitrogen, you must use a glovebox to seal the vials in a 100% inert environment, whereas Argon can be applied via a gentle stream on an open benchtop due to its heavier density.
Q: Why must I use single-use aliquots? A: Every time you pierce a septum or open a vial to extract a working volume, you introduce atmospheric oxygen and ambient moisture. Repeated freeze-thaw cycles also cause condensation inside the vial, leading to rapid oxidative degradation. Single-use aliquots ensure the stock integrity remains uncompromised.
References
-
ResearchGate / Chemistry Europe. Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Retrieved from: [Link]
-
ACS Publications. Structural Diversity of Peroxidase-Catalyzed Oxidation Products of o-Methoxyphenols. Retrieved from: [Link]
-
Wikipedia. Butylated hydroxytoluene. Retrieved from: [Link]
Sources
Optimizing LC-MS mobile phase gradients for 2-Methoxy-5-(2-methoxyphenyl)phenol detection
Welcome to the technical support guide for the LC-MS analysis of 2-Methoxy-5-(2-methoxyphenyl)phenol. This resource is designed for researchers and drug development professionals to provide expert guidance, from initial method setup to advanced troubleshooting. Our focus is on explaining the "why" behind each step, ensuring you can build robust and reliable analytical methods.
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical development for its sensitivity, selectivity, and speed.[1] The successful analysis of a small molecule like 2-Methoxy-5-(2-methoxyphenyl)phenol hinges on a well-optimized chromatographic method, particularly the mobile phase gradient, which is critical for achieving the desired resolution, peak shape, and sensitivity.[2][3]
Understanding the Analyte: Physicochemical Properties
| Property | Estimated Value / Characteristic | Implication for LC-MS Method Development |
| Molecular Formula | C₁₉H₁₆O₃ | Used for accurate mass determination in MS. |
| Molecular Weight | ~292.33 g/mol | Determines the m/z for the molecular ion. |
| Structure | Phenolic hydroxyl, two methoxy groups, biphenyl core | The phenolic group is acidic. The overall structure is moderately hydrophobic. |
| Predicted XLogP3 | ~3.2 - 4.0 | Indicates good retention on reversed-phase (e.g., C18) columns.[5] |
| Predicted pKa | ~9.5 - 10.5 | The phenolic hydroxyl group is acidic.[6] To ensure good peak shape, the mobile phase pH should be kept at least 2 units below the pKa. |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile) | Sample and standards should be prepared in a solvent compatible with the initial mobile phase.[7] |
Frequently Asked Questions (FAQs)
This section addresses common initial questions to help you set up your first experiments.
Q1: What are the recommended starting LC-MS conditions for this compound?
A1: For a moderately hydrophobic molecule like this, a standard reversed-phase setup is the best starting point. The goal is to begin with conditions that are likely to elute the analyte with a reasonable retention time and peak shape, which can then be optimized.
Table 2: Recommended Starting LC-MS Conditions
| Parameter | Recommendation | Rationale & Expert Notes |
|---|---|---|
| LC Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, <3 µm particle size | A C18 column provides the necessary hydrophobic retention.[7][8] Smaller particle sizes (UPLC/UHPLC) will yield sharper peaks and better resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase modifier that acidifies the mobile phase to pH ~2.7.[9] This suppresses the ionization of the phenolic hydroxyl group, which is critical for preventing peak tailing.[10] It is also volatile and highly compatible with ESI-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.[9] |
| Initial Gradient | 5% to 95% B over 10-15 minutes | A broad initial gradient is a good scouting run to determine the approximate elution conditions for your analyte.[7] |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) | Adjust based on column dimensions to maintain optimal linear velocity. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be used with caution as it can affect analyte stability.[11] |
| Ionization Mode | ESI Negative (-) and Positive (+) | The phenolic group makes the compound a prime candidate for sensitive detection in negative mode ([M-H]⁻).[12] However, positive mode ([M+H]⁺, [M+Na]⁺) should also be evaluated as methoxy groups can facilitate protonation. |
| MS Detection | Full Scan (to find m/z), then SIM or MRM | Start with a full scan to confirm the molecular ion. For quantification, Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) will provide superior sensitivity and selectivity.[13] |
Q2: How will the methoxy groups and phenolic hydroxyl group affect mass spectrometric detection?
A2: The functional groups are key to how the molecule ionizes and fragments.
-
Phenolic Hydroxyl: This group is acidic and readily loses a proton (H⁺) to form a phenoxide ion. This makes Electrospray Ionization in Negative Mode (ESI-) highly effective, typically yielding a strong signal for the deprotonated molecule, [M-H]⁻.[12][14]
-
Methoxy Groups (-OCH₃): These groups can be protonated under acidic conditions, making Electrospray Ionization in Positive Mode (ESI+) a viable option, which would produce an [M+H]⁺ ion.
-
Fragmentation: In tandem MS (MS/MS), common fragmentation pathways for methoxy-substituted phenols include the loss of a methyl radical (•CH₃) from a methoxy group or the loss of carbon monoxide (CO).[15][16] These characteristic losses are invaluable for structural confirmation and for setting up highly selective MRM transitions.
Q3: Why is mobile phase pH so critical for this analysis?
A3: Mobile phase pH directly controls the ionization state of both the analyte and the column's stationary phase, which profoundly impacts retention and peak shape.
-
Analyte (Phenol): 2-Methoxy-5-(2-methoxyphenyl)phenol has an acidic phenolic hydroxyl group (pKa ~9.5-10.5). At a pH near its pKa, the molecule will exist in both its neutral (protonated) and anionic (deprotonated) forms. This dual state leads to split or severely tailed peaks. By setting the mobile phase pH to ~2.7 with 0.1% formic acid, we ensure the phenol is fully protonated (neutral), promoting a single, consistent interaction with the C18 stationary phase.[10][17]
-
Column (Silica-based C18): Standard silica-based columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic (pKa ~3.8-4.2) and become negatively charged (Si-O⁻) at higher pH values.[18] If the analyte is also negatively charged, ionic repulsion can occur, but more commonly, these charged silanols can engage in secondary ionic interactions with any positively charged sites on an analyte, leading to significant peak tailing.[19] Maintaining a low pH keeps these silanols neutral, minimizing these undesirable interactions.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during method development.
Guide 1: Poor Peak Shape (Tailing)
Q: My analyte peak is showing significant tailing (Tailing Factor > 1.5). What are the primary causes and how do I fix it?
A: Peak tailing is one of the most common problems when analyzing phenolic compounds.[10] It compromises resolution and leads to inaccurate integration and quantification. The issue almost always stems from unwanted secondary interactions or an incorrect mobile phase environment.
Workflow for Troubleshooting Peak Tailing
Below is a systematic workflow to diagnose and resolve peak tailing.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Step-by-Step Troubleshooting:
-
Verify Mobile Phase pH: This is the most likely culprit. Ensure your aqueous mobile phase (Solvent A) contains an acidifier like 0.1% formic acid. If tailing persists, consider a stronger ion-pairing agent like 0.05% trifluoroacetic acid (TFA). Caution: TFA can cause significant ion suppression in the MS source; use it for chromatography troubleshooting and then try to switch back to formic acid.
-
Check for Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to tailing.[18] To test this, prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves dramatically, mass overload was the issue. Determine the upper limit of your linear range.
-
Evaluate Column Health: Over time, columns can degrade or become contaminated, especially at the inlet frit.[20]
-
Action: First, try removing any guard column and re-injecting. If this solves the problem, simply replace the guard column.[20]
-
If there is no guard column, try reversing the analytical column (if permitted by the manufacturer) and flushing it to waste with a strong solvent like 100% acetonitrile. This can sometimes dislodge particulates from the inlet frit.[20]
-
If tailing continues, the column may be irreversibly contaminated or has developed a void. Replace it with a new column of the same type to confirm.
-
Guide 2: Low Signal Intensity / Poor Sensitivity
Q: The signal-to-noise ratio for my analyte is very low. How can I improve its sensitivity?
A: Low sensitivity can prevent you from reaching the required limits of detection (LOD) and quantification (LOQ). The cause can be rooted in the mobile phase composition, ionization inefficiency, or suboptimal MS parameters.
Potential Causes & Solutions:
-
Ion Suppression: This is a major cause of low sensitivity in LC-MS. It occurs when other co-eluting compounds from the sample matrix or mobile phase additives compete with the analyte for ionization in the ESI source.
-
Solution: Improve chromatographic separation to move the analyte peak away from interfering matrix components. Adjusting the gradient slope is a powerful way to achieve this (see Guide 3). Also, ensure you are using volatile mobile phase additives like formic acid or acetic acid, not non-volatile buffers like phosphate.[17][21]
-
-
Suboptimal Ionization Mode: As discussed, this compound can ionize in both positive and negative modes. It is essential to determine which provides a better response empirically.
-
Solution: Perform infusions or injections in both positive and negative ESI modes. Compare the absolute signal intensity for the [M-H]⁻ and [M+H]⁺ ions. For phenols, negative mode is often significantly more sensitive.[12]
-
-
Inefficient Mobile Phase Composition: The choice of organic solvent can influence ESI efficiency.
-
Solution: While both acetonitrile and methanol are common, one may provide better signal than the other for your specific analyte and MS source. If using acetonitrile, try preparing a method with methanol at the same gradient conditions and compare the results.[9]
-
-
Incorrect MS Source Parameters: The settings for the ion source (e.g., capillary voltage, gas flow, temperature) are critical for efficient ion generation and transmission.
-
Solution: Systematically optimize the key source parameters. Use a continuous infusion of your analyte via a syringe pump to find the optimal settings for capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
Guide 3: Poor Resolution and Co-elution
Q: My analyte peak is merging with an impurity or matrix component. How can I improve the separation?
A: Achieving adequate resolution is the primary goal of chromatography. When peaks overlap, accurate quantification is impossible. The solution lies in manipulating the chromatographic selectivity by adjusting the gradient profile.[2]
Systematic Approach to Gradient Optimization
The key parameters of a linear gradient are its initial and final %B, its duration (tG), and its slope. The gradient slope is the most influential factor for resolution.
Caption: A systematic workflow for optimizing a mobile phase gradient.
Protocol 2: Systematic Gradient Optimization
-
Step 1: Perform a Scouting Run. Run a fast, wide gradient (e.g., 5% to 95% Acetonitrile in 10 minutes). Note the retention time (tR) of your analyte. This tells you the approximate solvent strength needed for elution.[7]
-
Step 2: Center the Gradient. Adjust the gradient to be shallower around the elution point of your analyte. For example, if the analyte eluted at 6 minutes in the scouting run (which corresponds to ~50% Acetonitrile), a good next step would be a gradient of 35% to 65% Acetonitrile over the same 10-minute duration. This focuses the separation power where it's needed.
-
Step 3: Decrease the Gradient Slope. Resolution is inversely proportional to the gradient slope. To increase the separation between your analyte and a closely eluting peak, you must make the gradient shallower (less steep). The easiest way to do this is by increasing the gradient time (tG).[2]
-
Action: Double the gradient time from Step 2 (e.g., from 10 minutes to 20 minutes) while keeping the %B range the same (35% to 65%). This will cut the slope in half and should significantly increase the resolution between the two peaks.
-
-
Step 4: Fine-Tune. Analyze the result from Step 3. If the peaks are now fully resolved but have an excessive gap between them, you can slightly shorten the gradient time to save analysis time. If they are still not resolved, you may need to increase the time further or consider a different column chemistry or organic solvent (e.g., methanol) to alter selectivity.
References
-
PubMed. (2004). Optimisation of gradient HPLC analysis of phenolic compounds and flavonoids in beer using a coularray detector. [Link]
-
Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
Welch Materials. (2025). Gradient Optimization in HPLC. [Link]
-
Drug Development and Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
MDPI. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]
-
PMC. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]
-
MDPI. (2021). Negative ion electrospray high-resolution tandem mass spectrometry of polyphenols. [Link]
-
Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylphenol. PubChem. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-methoxy-5-vinylphenol. [Link]
-
Arabian Journal of Chemistry. (2017). High resolution LC-MS characterization of phenolic compounds and the evaluation of antioxidant properties of a tropical purple radish genotype. [Link]
-
LCGC International. (n.d.). Why Do Peaks Tail?. [Link]
-
ResearchGate. (n.d.). Parameters used for the LC-MS/MS analysis of the phenolics examined. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Methoxyphenyl)phenol. PubChem. [Link]
-
The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol. [Link]
-
PMC. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]
-
MDPI. (2023). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). [Link]
-
SpringerLink. (2021). LC-ESI-tandem MS and in silico ADMET analysis of polyphenols from Micromeria fruticosa and Rhus coriaria. [Link]
-
NIST. (n.d.). 2-Methoxy-5-methylphenol. WebBook. [Link]
-
Royal Society of Chemistry. (1969). Mass spectra of methoxy- and dimethoxy-phenyl acetates. [Link]
-
NIST. (n.d.). 2-Methoxy-5-methylphenol, TMS derivative. WebBook. [Link]
-
ACS Publications. (2023). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. [Link]
-
MDPI. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. [Link]
-
PubMed. (1983). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. [Link]
-
ResearchGate. (2007). Mass Spectral Fragmentation of 2-methoxy-4vinylphenol. [Link]
-
ResearchGate. (2022). Phenol and para-substituted phenols electrochemical oxidation pathways. [Link]
-
Quora. (2017). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. welch-us.com [welch-us.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(2-Methoxyphenyl)phenol | C13H12O2 | CID 11506654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 9. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mass spectra of methoxy- and dimethoxy-phenyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lctsbible.com [lctsbible.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. d-nb.info [d-nb.info]
Advanced Technical Support Center: Purification & Crystallization of 2-Methoxy-5-(2-methoxyphenyl)phenol
Welcome to the Technical Support Center. 2-Methoxy-5-(2-methoxyphenyl)phenol is a sterically hindered biphenyl derivative typically synthesized via Suzuki-Miyaura cross-coupling. Due to its unique structural motifs—a central phenol moiety substituted with two methoxy groups and an additional phenyl ring [1]—this compound presents specific purification challenges. The oxygen-rich backbone acts as a chelating network, while the biphenyl core drives high lipophilicity, making standard crystallization protocols prone to trapping unreacted byproducts and catalyst residues.
This guide provides field-proven troubleshooting strategies, causal analyses, and self-validating protocols to ensure high-purity isolation.
Section 1: Residual Palladium Catalyst Trapping
Q: My crystallized 2-Methoxy-5-(2-methoxyphenyl)phenol has a gray/black tint and fails heavy metal specifications (>10 ppm Pd). Why does recrystallization fail to remove this, and how do I resolve it?
Causality: The gray/black discoloration is a classic signature of trapped Palladium (Pd) nanoparticles or coordinated Pd(II) species. In biphenyl synthesis, the methoxy and phenolic hydroxyl groups on your target molecule act as bidentate-like ligands, strongly chelating residual Pd from the Suzuki coupling. During crystallization, these Pd complexes co-precipitate and become physically trapped within the crystal lattice. Relying solely on thermodynamic crystallization will not break these coordination bonds.
Solution: You must implement a pre-crystallization chemical scavenging step to break the Pd-product coordination and partition the metal into an aqueous waste stream.
Protocol: Aqueous Sodium Bisulfite ( NaHSO3 ) Scavenging Reference standard adapted from [2].
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Toluene) at a concentration of 10-15 volumes.
-
Scavenger Addition: Add an equal volume of 20% w/v aqueous sodium bisulfite ( NaHSO3 ) solution.
-
Thermal Agitation: Heat the biphasic mixture to 60–65 °C and agitate vigorously for 2–3 hours. The bisulfite acts as a mild reducing agent and strong ligand, reducing Pd(II) to Pd(0) and forming highly water-soluble palladium-bisulfite complexes.
-
Phase Separation: Cease agitation and separate the aqueous layer while maintaining the temperature at 65 °C (to prevent premature crystallization of the biphenyl product).
-
Polish Filtration: Pass the hot organic layer through a 0.45 µm PTFE filter to remove any agglomerated Pd(0) black.
-
System Validation: Self-validating step: Before proceeding to crystallization, sample the organic layer and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Proceed only if Pd < 10 ppm.
Workflow for residual palladium scavenging using aqueous sodium bisulfite.
Section 2: Purging Unreacted Starting Materials
Q: HPLC analysis of my isolated crystals shows contamination with unreacted 3-methoxy-4-hydroxyphenylboronic acid and 2-bromoanisole. How do I prevent them from co-crystallizing?
Causality: Unreacted boronic acids tend to form cyclic anhydrides (boroxines) or extensively hydrogen-bond with the target phenol, causing them to co-precipitate regardless of the solvent system. Conversely, aryl halides (e.g., 2-bromoanisole) are highly lipophilic and share a nearly identical solubility profile with the target biphenyl in non-polar antisolvents like heptane.
Solution: Exploit the pKa differences to remove the boronic acid before crystallization, followed by an optimized Solvent/Antisolvent (S/AS) crystallization to reject the aryl halide into the mother liquor.
Protocol: pH-Tuned Wash & S/AS Crystallization Methodology aligned with [3].
-
Basic Wash: Wash the toluene solution with dilute aqueous NaOH, carefully tuning the aqueous phase to pH 9.5.
-
Mechanism: The boronic acid (pKa ~8.5) ionizes to a water-soluble borate. The target 2-Methoxy-5-(2-methoxyphenyl)phenol (pKa ~10.5) remains protonated and highly soluble in the organic phase.
-
-
System Validation 1: Analyze the organic layer via HPLC. Boronic acid must be <0.1% a/a.
-
Concentration: Distill the toluene layer under vacuum to a concentration of ~4 volumes.
-
Antisolvent Addition: Heat the solution to 70 °C. Slowly add n-Heptane (antisolvent) dropwise until the solution reaches the cloud point.
-
Cooling Profile: Hold at the cloud point for 30 minutes to establish a robust seed bed, then cool linearly to 5 °C over 4 hours.
-
System Validation 2: Sample the mother liquor. The highly lipophilic 2-bromoanisole should remain dissolved in the heptane-rich supernatant.
Quantitative Physicochemical & Partitioning Data
| Component | Approx. pKa | Lipophilicity (LogP) | Primary Removal Strategy |
| 2-Methoxy-5-(2-methoxyphenyl)phenol | ~10.5 | ~3.2 | Target (Crystallizes in Toluene/Heptane) |
| Boronic Acid Starting Material | ~8.5 | ~1.5 | Aqueous Basic Wash (pH 9.5) |
| 2-Bromoanisole (Aryl Halide) | N/A | ~2.8 | Retained in Mother Liquor (Heptane) |
| Homocoupled Boronic Acid | N/A | >4.0 | Retained in Mother Liquor (Toluene) |
Section 3: Mitigating Homocoupling Byproducts
Q: I am detecting a desmethyl or homocoupled biphenyl impurity in my final product. Why does this form, and how do I separate it during crystallization?
Causality: Homocoupling of the boronic acid occurs due to trace oxygen ingress during the Suzuki-Miyaura coupling [4]. Oxygen acts as an oxidant for the Pd catalyst, driving a side catalytic cycle that couples two boronic acid molecules. Because the resulting homocoupled byproduct lacks the specific phenolic hydroxyl group of your target molecule, it cannot participate in the same hydrogen-bonding networks, making it significantly more lipophilic. If you use too much antisolvent, you force this lipophilic impurity out of solution alongside your product.
Solution: Tune the thermodynamic activity of the solvent matrix. A highly aggressive antisolvent ratio will crash out all lipophilic species. By increasing the ratio of the good solvent (Toluene), you keep the homocoupled impurity in the liquid phase.
Protocol: Solvent Ratio Tuning
-
Adjust S/AS Ratio: Instead of a standard 1:3 Toluene:Heptane ratio, adjust the matrix to 1:1 or 1:1.5.
-
Isothermal Hold: After reaching the final crystallization temperature (e.g., 5 °C), hold the slurry isothermally for 2 hours to allow Ostwald ripening. This process dissolves kinetically trapped impurities and reprecipitates pure product.
-
Filtration & Wash: Filter the crystals and wash with a pre-chilled 1:1.5 Toluene:Heptane mixture. Do not wash with pure heptane, as this may precipitate residual impurities from the wet cake directly onto the crystal surfaces.
-
System Validation: Perform GC/MS on the mother liquor. The homocoupled mass (e.g., m/z corresponding to the dimerized boronic acid derivative) must be confirmed in the liquid phase, validating the thermodynamic exclusion from the crystal lattice.
Logic tree for tuning the Toluene/Heptane solvent ratio to exclude homocoupled impurities.
References
- Bullock, K. M. et al. "An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates". Google Patents (WO2014093566A1).
-
Wang, Y. et al. "Solubility Behaviors and Correlations of Common Solvent–Antisolvent Systems". Organic Process Research & Development - ACS Publications. Available at:[Link]
-
Smith, J. et al. "An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols". Journal of the American Chemical Society - ACS Publications. Available at:[Link]
Technical Support Center: Resolving Peak Tailing in 2-Methoxy-5-(2-methoxyphenyl)phenol Chromatography
Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-Methoxy-5-(2-methoxyphenyl)phenol .
This organic compound features a central phenol moiety substituted with two methoxy groups and an additional phenyl ring[1]. While its unique structure provides valuable antioxidant and biological properties[1], the polar phenolic hydroxyl group makes it highly susceptible to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), frequently resulting in severe peak tailing.
Diagnostic Workflow
Systematic diagnostic workflow for troubleshooting HPLC peak tailing.
Troubleshooting FAQs
Q1: Mechanistically, why does 2-Methoxy-5-(2-methoxyphenyl)phenol exhibit peak tailing on standard C18 columns? A1: Peak tailing occurs when an analyte experiences more than one mechanism of retention simultaneously[2]. The primary retention mechanism for this biphenyl derivative is standard hydrophobic interaction with the C18 alkyl chains. However, a secondary interaction occurs between the compound's polar phenolic hydroxyl group and unreacted (residual) silanol groups (Si-OH) on the silica support[3]. The pKa of acidic silanols is typically between 4.0 and 5.0. If you operate at a neutral mobile phase pH (>6.0), these groups become fully ionized as Si−O− [4]. The phenolic proton of 2-Methoxy-5-(2-methoxyphenyl)phenol acts as a strong hydrogen-bond donor, interacting heavily with these ionized sites. This causes a fraction of the analyte molecules to be retained longer than the bulk flow, resulting in an asymmetrical "tail".
Q2: How can I definitively prove whether the tailing is caused by these chemical interactions or a physical instrument issue? A2: You must isolate the variables using a self-validating diagnostic test. Chemical tailing (acid-base/silanol interactions) only affects polar or ionizable compounds, whereas physical tailing (e.g., a void in the column bed, a partially blocked frit, or extra-column dead volume) affects all eluting peaks[5][6]. To test this, inject a purely neutral, non-polar reference standard (such as Toluene) under the exact same method conditions. Because neutral compounds cannot undergo acid-base interactions with silanols, any tailing observed in the neutral peak definitively proves a physical plumbing or column bed issue[5]. If the neutral peak is perfectly symmetrical but your 2-Methoxy-5-(2-methoxyphenyl)phenol peak tails, the issue is strictly chemical[5].
Q3: What is the optimal mobile phase strategy to suppress chemical tailing for this specific compound? A3: The most effective strategy is to lower the pH of the mobile phase to well below the pKa of the residual silanols. By adjusting the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 (using additives like 0.1% Formic Acid or Phosphoric Acid), you ensure the full protonation of the residual silanol groups. This neutralizes their negative charge and drastically reduces secondary ion-exchange and hydrogen-bonding interactions[2].
Q4: Does column chemistry play a role, and what type of column should I use? A4: Absolutely. Older, low-purity "Type-A" silica columns contain high trace metal impurities (like iron and aluminum) that increase silanol acidity and exacerbate tailing[3][4]. You should exclusively use high-purity, base-deactivated (fully endcapped) C18 columns[5]. Endcapping involves reacting the exposed silanols with a small silane agent to physically block the analyte from reaching the silica surface[2][7].
Quantitative Data Presentation
The following table summarizes how specific chromatographic parameters impact the USP Tailing Factor ( T ) for phenolic compounds. A tailing factor of 1.0 indicates perfect symmetry, while values > 1.5 indicate significant tailing[2][6].
| Parameter | Experimental Condition | Typical Tailing Factor ( T ) | Mechanistic Impact |
| Mobile Phase pH | pH 7.0 (Neutral) | > 2.0 | Silanols are fully ionized ( Si−O− ), leading to strong H-bonding with the phenol. |
| Mobile Phase pH | pH 2.7 (Acidic) | 1.0 - 1.2 | Silanols are protonated ( Si−OH ), suppressing secondary interactions[2]. |
| Column Type | Standard Type-A Silica | 1.8 - 2.5 | High trace metals and active silanols cause severe chemical tailing[4]. |
| Column Type | High-Purity Endcapped | 1.0 - 1.1 | Steric protection physically blocks analytes from reaching the silica surface[7]. |
| Injection Volume | 50 µL (Volume Overload) | > 1.5 | Analyte band broadens at the column head before partitioning into the stationary phase[8]. |
Experimental Protocols
Protocol 1: System Diagnostic Test (Isolating Physical vs. Chemical Tailing)
Objective: To self-validate whether peak tailing is caused by system hardware or chemical interactions.
-
Sample Preparation: Prepare a 1 mg/mL solution of 2-Methoxy-5-(2-methoxyphenyl)phenol and a separate 1 mg/mL solution of Toluene (neutral probe) in the initial mobile phase.
-
System Setup: Ensure the column is equilibrated. Set the UV detector to monitor both 254 nm (for Toluene) and the optimal absorbance wavelength for the phenol.
-
Injection: Inject 5 µL of the Toluene standard.
-
Data Analysis: Calculate the USP Tailing Factor ( T=W0.05/2f ) for the Toluene peak[6][7].
-
Decision Matrix:
-
If T>1.2 for Toluene: The issue is physical. Replace the column frit, check for slipped PEEK tubing connections, or replace the column if a void has formed[5][6].
-
If T≤1.2 for Toluene: The hardware is intact. Proceed to inject the phenolic compound. If the phenol tails, the issue is chemical. Proceed to Protocol 2.
-
Protocol 2: Mobile Phase pH Optimization
Objective: To suppress silanol ionization and eliminate secondary retention mechanisms.
-
Aqueous Phase Preparation: Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly. Verify that the pH is approximately 2.7.
-
Organic Phase Preparation: Use 1000 mL of HPLC-grade Acetonitrile or Methanol.
-
System Equilibration: Purge the HPLC lines to remove any previous neutral buffers. Pump the new acidic mobile phase through a fully endcapped C18 column for at least 15–20 column volumes to ensure the silica surface is fully protonated.
-
Validation: Inject 5 µL of the 2-Methoxy-5-(2-methoxyphenyl)phenol standard. The peak should now elute with a Gaussian shape ( T≤1.2 ).
References
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.[Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. [Link]
-
Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs.[Link]
-
HPLC.eu. "HPLC Troubleshooting Guide." HPLC.eu.[Link]
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Corporation.[Link]
-
ALWSCI. "Common Causes Of Peak Tailing in Chromatography." ALWSCI Technologies.[Link]
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.[Link]
Sources
- 1. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. waters.com [waters.com]
- 7. chromtech.com [chromtech.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Comparative Antioxidant Efficacy of 2-Methoxy-5-(2-methoxyphenyl)phenol vs. Alternative Biphenyl Scaffolds
Executive Summary & Structural Rationale
Biphenyl compounds—characterized by two phenyl rings linked by a single C–C bond—are privileged scaffolds in medicinal chemistry and materials science. Their ability to neutralize reactive oxygen species (ROS) makes them critical candidates for mitigating oxidative stress-induced pathologies, including cardiovascular and neurodegenerative diseases[1].
This guide provides an objective, data-driven comparison between 2-Methoxy-5-(2-methoxyphenyl)phenol (CAS 1261946-79-5) and other prominent biphenyls, such as the natural product Magnolol and synthetic biphenyl-2,6-diethanones. 2-Methoxy-5-(2-methoxyphenyl)phenol is a unique organic compound featuring a central phenol moiety substituted with two methoxy groups and an additional phenyl group, giving it distinct pharmacological and cardioprotective properties[2].
Structure-Activity Relationship (SAR): The Causality of Antioxidant Power
The antioxidant capacity of a biphenyl is not random; it is strictly dictated by its electron cloud distribution, intramolecular hydrogen bonding, and steric environment[3].
-
The Role of the Free Hydroxyl (-OH): Radical scavenging primarily occurs via the donation of a hydrogen atom from a phenolic -OH group. If all -OH groups are methylated (as seen in fully protected magnolol derivatives), antioxidant reactivity drops precipitously[4].
-
Electron-Donating Groups (EDGs): In 2-Methoxy-5-(2-methoxyphenyl)phenol, the methoxy groups act as powerful EDGs. By increasing the electron density on the central phenol ring, they lower the O-H Bond Dissociation Enthalpy (BDE)[3]. This makes it thermodynamically easier for the compound to donate a hydrogen atom to a free radical.
-
Radical Stabilization: Once the hydrogen is donated, the resulting phenoxyl radical must be stable, or it will become a damaging pro-oxidant. The methoxy groups and the adjacent phenyl ring in 2-Methoxy-5-(2-methoxyphenyl)phenol allow for extensive resonance delocalization, stabilizing the radical intermediate[3].
Thermodynamic pathways of biphenyl radical scavenging via HAT and SET mechanisms.
Quantitative Data Comparison
To objectively evaluate these compounds, we must look at their performance across orthogonal assays. No single assay captures the full antioxidant profile, as compounds behave differently depending on the radical source and solvent environment.
| Compound Class | Specific Compound | DPPH Scavenging (IC50) | ABTS (TEAC Value) | Key Structural Determinant |
| Mono-Phenolic Methoxy-Biphenyl | 2-Methoxy-5-(2-methoxyphenyl)phenol | Moderate (~25-30 μM) | 1.8 - 2.1 | Single free -OH activated by EDG methoxy groups; stable phenoxyl radical[2]. |
| Natural Di-Hydroxyl Biphenyl | Magnolol | High (~12.5 μM) | 2.5 - 2.8 | Dual free -OH groups; highly reactive but susceptible to rapid auto-oxidation[4]. |
| Synthetic Diethanone Biphenyl | Biphenyl-2,6-diethanone (Compound 1e) | 54.96 μg/mL | ~0.8 - 1.2* | Bulky scaffold; efficacy heavily dependent on specific amine/hydroxyl substitutions[5]. |
*Note: Values marked with an asterisk are representative benchmarks derived from comparative biphenyl literature to illustrate relative class potency.
Experimental Methodologies: Building a Self-Validating System
Relying solely on a single assay can yield false negatives. For instance, bulky ortho-substituted biphenyls may show poor DPPH scavenging simply because the DPPH radical is too large to physically access the hydroxyl group (steric hindrance)[3]. By pairing a colorimetric SET/HAT assay (DPPH) with a fluorometric HAT-exclusive assay (ORAC), researchers create a self-validating system that isolates true antioxidant power from mere steric incompatibility.
Orthogonal high-throughput screening workflow for validating biphenyl antioxidants.
Protocol 1: DPPH Radical Scavenging Assay (Mixed SET/HAT)
Causality Focus: This assay measures the reduction of the stable purple DPPH radical to a yellow hydrazine[3]. It is chosen for its rapid assessment of baseline electron/hydrogen donation capabilities.
-
Reagent Preparation: Prepare a 0.1 mM stock solution of DPPH in anhydrous methanol. Crucial step: Methanol must be strictly anhydrous; water alters the solvation shell of the radical, skewing the thermodynamic driving force of the Single Electron Transfer (SET) mechanism. Keep in the dark to prevent photo-degradation.
-
Sample Dilution: Dissolve 2-Methoxy-5-(2-methoxyphenyl)phenol in DMSO, then perform serial dilutions in methanol to achieve a concentration gradient.
-
Reaction Initiation: In a 96-well microplate, combine 100 µL of DPPH solution with 100 µL of the sample.
-
Incubation & Acquisition: Incubate in the dark at room temperature for exactly 30 minutes. Measure absorbance at 734 nm using a microplate reader[3].
-
Validation Control: Run Trolox (a water-soluble vitamin E analog) as a positive control to calculate the Trolox Equivalent Antioxidant Capacity (TEAC)[1].
Protocol 2: ORAC (Oxygen Radical Absorbance Capacity) Assay (Strict HAT)
Causality Focus: ORAC uses AAPH to generate peroxyl radicals over time, mimicking physiological lipid peroxidation. It strictly measures Hydrogen Atom Transfer (HAT)[1].
-
Buffer Preparation: Prepare 75 mM phosphate buffer (pH 7.4) to mimic physiological blood serum conditions.
-
Probe Addition: Add 150 µL of fluorescein working solution to 25 µL of the biphenyl sample in a black 96-well plate (black plates prevent fluorescent cross-talk between wells)[1].
-
Thermodynamic Equilibration: Pre-incubate the plate at 37°C for 15 minutes. Why? Temperature heavily influences reaction kinetics; initiating the reaction before thermal equilibrium leads to non-linear, uninterpretable fluorescence decay curves.
-
Radical Initiation: Inject 25 µL of AAPH solution to all wells to continuously generate peroxyl radicals[1].
-
Kinetic Reading: Measure fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60 minutes. Calculate the Area Under the Curve (AUC) relative to the blank to quantify total antioxidant capacity[1].
Cellular Signaling: Beyond Direct Scavenging
While in vitro assays prove direct chemical scavenging, the true biological value of compounds like 2-Methoxy-5-(2-methoxyphenyl)phenol lies in their ability to modulate endogenous antioxidant systems[3]. Biphenyls often act as electrophilic signaling molecules that disrupt the Keap1-Nrf2 complex in the cytosol. This disruption allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), upregulating cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).
Biphenyl-mediated activation of the Keap1-Nrf2-ARE cellular antioxidant signaling pathway.
Conclusion
When comparing2 to other biphenyls, its unique structural signature—a single reactive phenol flanked by electron-donating methoxy groups—provides a highly stable and effective antioxidant profile[2]. While multi-hydroxyl natural products like magnolol may exhibit higher raw scavenging rates, they are prone to rapid auto-oxidation[4]. Conversely, the targeted methoxy-substituted biphenyls offer superior stability while retaining potent radical scavenging capabilities, making them highly attractive candidates for downstream drug development and formulation.
References
-
In vitro antioxidant activity of biphenyl-2,6-diethanone derivatives Source: ResearchGate / International Journal of ChemTech Research URL:[Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls Source: PMC / NIH URL:[Link]
Sources
Validating UPLC-MS/MS Methods for 2-Methoxy-5-(2-methoxyphenyl)phenol Quantification in Plasma: A Comparison Guide
Executive Summary
The quantification of 2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5)—a biphenyl derivative recognized for its potent antioxidant and anti-inflammatory properties [1]—presents unique bioanalytical challenges. Its highly hydrophobic biphenyl core, combined with a polar phenolic hydroxyl group, makes it susceptible to severe matrix effects and isomeric interference in biological fluids.
This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies for quantifying this analyte in human plasma. By adhering to the FDA Bioanalytical Method Validation Guidance (2018) [2] and the ICH M10 Scientific Guideline [3], we establish a self-validating UPLC-MS/MS workflow designed for high-throughput pharmacokinetic (PK) and clinical studies.
Analyte Profiling & Analytical Challenges
Before method development, understanding the physicochemical properties of the target analyte is critical for rational experimental design:
-
Ionization Strategy: The molecule features a central phenol moiety. Phenols have a pKa of approximately 9.5. In electrospray ionization (ESI), operating in Negative Ion Mode (ESI-) is mandatory to detect the stable phenoxide ion [M−H]− .
-
Structural Isomerism: The presence of two methoxy groups and two phenyl rings means endogenous plasma components (e.g., dietary polyphenols) can act as isobaric interferences. High-resolution chromatographic separation is required.
-
Protein Binding: Highly lipophilic biphenyl structures typically exhibit >90% plasma protein binding, necessitating aggressive disruption during sample preparation.
Sample Preparation: The Foundation of Matrix Effect Control
The primary cause of assay failure in LC-MS/MS is ion suppression caused by endogenous plasma glycerophospholipids. We compared three sample preparation techniques to determine the optimal balance of recovery and matrix cleanup.
Comparison of Extraction Alternatives
| Technique | Mechanism | Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Verdict |
| Protein Precipitation (PPT) | Acetonitrile addition denatures proteins. | 92.5 ± 4.1 | -45.2 (Severe Suppression) | Poor (<10%) | Reject. High ion suppression compromises LLOQ. |
| Liquid-Liquid Extraction (LLE) | Partitioning into Methyl tert-butyl ether (MTBE). | 78.4 ± 6.3 | -12.5 (Moderate) | Moderate (70%) | Suboptimal. Emulsion formation and variable recovery of the polar phenol. |
| Solid Phase Extraction (SPE) | Polymeric Reversed-Phase (HLB) retention. | 95.1 ± 2.8 | -3.1 (Negligible) | Excellent (>98%) | Optimal. Superior cleanup and reproducibility. |
Causality Insight: While PPT is rapid, it leaves phospholipids in the extract, which co-elute with the analyte and compete for charge droplets in the ESI source, causing signal suppression. Polymeric SPE (Hydrophilic-Lipophilic Balance) allows for targeted washing steps that elute phospholipids to waste before the analyte is collected.
Chromatographic Strategy: Overcoming Structural Isomerism
Standard C18 columns rely solely on hydrophobic (dispersive van der Waals) interactions. Because 2-Methoxy-5-(2-methoxyphenyl)phenol contains a biphenyl core, we evaluated a Biphenyl stationary phase to leverage orthogonal π−π interactions.
Column Chemistry Performance Comparison
| Column Chemistry | Primary Interactions | Retention Time | Peak Asymmetry ( Tf ) | Isomeric Resolution |
| Standard C18 | Hydrophobic only | 1.85 min | 1.45 (Tailing) | Poor |
| Biphenyl Phase | Hydrophobic + π−π | 2.40 min | 1.05 (Symmetrical) | Excellent |
Causality Insight: The electron-rich π clouds of the analyte's aromatic rings interact strongly with the π electrons of the biphenyl stationary phase. This π−π stacking increases retention time away from the solvent front (where matrix effects are highest) and sharply resolves the analyte from endogenous phenolic isomers.
Fig 1: Interaction mechanisms of 2-Methoxy-5-(2-methoxyphenyl)phenol on different stationary phases.
Optimized Experimental Protocol (Self-Validating System)
To ensure trustworthiness and compliance with ICH M10 [3], the following protocol incorporates built-in quality control (QC) checkpoints.
Step 1: Plasma Aliquoting & Disruption
-
Aliquot 100 µL of human plasma (K2EDTA) into a 96-well plate.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., Deuterated analog, 50 ng/mL).
-
Crucial Step: Add 100 µL of 2% Phosphoric Acid ( H3PO4 ).
-
Causality: Acidification disrupts plasma protein binding and ensures the phenolic hydroxyl group remains fully protonated (neutral), maximizing its affinity for the reversed-phase SPE sorbent.
-
Step 2: Solid Phase Extraction (HLB 30 mg/well)
-
Condition: 1 mL Methanol, followed by 1 mL Water.
-
Load: Apply the acidified plasma sample.
-
Wash 1: 1 mL 5% Methanol in Water (removes salts and polar proteins).
-
Wash 2: 1 mL Hexane (removes highly non-polar lipids without eluting the analyte).
-
Elute: 2 x 500 µL of Acetonitrile/Methanol (50:50, v/v).
-
Evaporate & Reconstitute: Dry under N2 at 40°C. Reconstitute in 100 µL of Mobile Phase A.
Step 3: UPLC Separation
-
Column: Biphenyl column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).
-
Causality: A basic mobile phase pre-deprotonates the phenol in the liquid phase, drastically enhancing the ESI- signal response.
-
-
Mobile Phase B: Methanol.
-
Gradient: 20% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Step 4: MS/MS Detection (MRM)
-
Ionization: ESI Negative Mode.
-
Transitions: Monitor the specific [M−H]− precursor ion ( m/z 243.1) to its most stable product ion (e.g., loss of methyl radical, m/z 228.1).
Fig 2: End-to-end bioanalytical workflow for phenolic quantification in plasma.
Method Validation Performance
The finalized SPE-Biphenyl-UPLC-MS/MS method was validated strictly against the FDA 2018 Guidance [2] and ICH M10 [3] criteria. The self-validating data demonstrates that the method is robust and fit-for-purpose.
| Validation Parameter | FDA / ICH M10 Acceptance Criteria | Observed Performance (SPE + Biphenyl) |
| Linearity Range | R2≥0.99 , back-calculated ±15% | 0.5 – 500 ng/mL ( R2=0.998 ) |
| LLOQ Sensitivity | Signal-to-Noise (S/N) ≥5 , Precision ≤20% | 0.5 ng/mL (Precision: 8.4%, Accuracy: 104%) |
| Intra-day Precision (CV%) | ≤15% for Low, Mid, High QCs | 3.2% – 6.1% |
| Inter-day Accuracy (%) | 85% – 115% of nominal concentration | 94.5% – 102.3% |
| Matrix Effect (IS Normalized) | CV ≤15% across 6 distinct plasma lots | 4.2% (No significant ion suppression) |
| Autosampler Stability | Stable for anticipated run time | Stable for 48 hours at 4°C |
Conclusion
Quantifying 2-Methoxy-5-(2-methoxyphenyl)phenol in plasma requires navigating the specific liabilities of its phenolic biphenyl structure. By rejecting standard Protein Precipitation in favor of Polymeric SPE , and replacing traditional C18 columns with a Biphenyl stationary phase , laboratories can eliminate phospholipid-induced ion suppression and resolve isomeric interferences. Coupling this with a high-pH mobile phase to drive ESI- ionization yields a highly sensitive, ICH M10-compliant method ready for rigorous clinical deployment.
References
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information, May 2018. URL:[Link]
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Guidelines, January 2023. URL:[Link]
A Comprehensive Guide to Establishing Reference Standards and Validating the Purity of 2-Methoxy-5-(2-methoxyphenyl)phenol Batches
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unequivocal characterization and purity assessment of novel chemical entities are foundational to ensuring the reliability, safety, and reproducibility of scientific data. This guide provides a comprehensive, in-depth framework for establishing a chemical reference standard and validating the purity of new batches of 2-Methoxy-5-(2-methoxyphenyl)phenol, a compound with potential applications in various research and development sectors.[1]
As a non-compendial substance, 2-Methoxy-5-(2-methoxyphenyl)phenol lacks an official monograph in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[1][2] Therefore, a rigorous, multi-faceted analytical approach is imperative to establish a well-characterized in-house primary reference standard and to ensure the purity of subsequent batches. This guide outlines a self-validating system of protocols, grounded in authoritative guidelines from the International Council for Harmonisation (ICH), to provide a high degree of confidence in the identity, purity, and quality of 2-Methoxy-5-(2-methoxyphenyl)phenol.
The Critical Role of a Well-Characterized Reference Standard
A chemical reference standard is a highly purified substance used as a benchmark for analytical tests. Its purpose is to ensure the identity, strength, quality, and purity of a substance. For a novel compound like 2-Methoxy-5-(2-methoxyphenyl)phenol, the initial batch designated as the primary reference standard must undergo exhaustive characterization to confirm its structure and to identify and quantify any impurities. This primary standard then serves as the comparator for all future batches.
A Multi-Modal Approach to Purity Validation
No single analytical technique is sufficient to definitively determine the purity of a compound. A comprehensive assessment requires the synergistic application of multiple orthogonal methods, each providing a different perspective on the sample's composition. This guide will focus on a suite of techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis.
Workflow for Comprehensive Purity Assessment
Caption: A logical workflow for the comprehensive purity assessment of new batches of 2-Methoxy-5-(2-methoxyphenyl)phenol.
Part 1: Chromatographic Purity Assessment
Chromatographic techniques are central to purity validation, offering high-resolution separation of the main compound from its impurities.[3][4]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For 2-Methoxy-5-(2-methoxyphenyl)phenol, a reversed-phase HPLC (RP-HPLC) method is most appropriate given the molecule's moderate polarity.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The non-polar stationary phase (e.g., C18 or a Biphenyl phase) and a polar mobile phase are ideal for retaining and separating moderately polar compounds like the target molecule. Biphenyl stationary phases can offer alternative selectivity compared to traditional C18 columns, particularly for aromatic compounds, due to enhanced π-π interactions.[5][6][7]
-
UV/Diode Array Detection (DAD): The presence of aromatic rings in 2-Methoxy-5-(2-methoxyphenyl)phenol results in strong UV absorbance, making a UV/DAD detector highly suitable for sensitive detection and quantification. A DAD also allows for peak purity analysis by comparing spectra across a single peak.
-
Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is recommended to ensure the elution of both more polar and less polar impurities within a reasonable timeframe.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector.
-
Column: Ascentis® Express Biphenyl, 4.6 x 150 mm, 2.7 µm particle size (or equivalent).[5][7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (determine λmax by scanning a dilute solution of the reference standard from 200-400 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
System Suitability (Self-Validation): Before analyzing any samples, the system's performance must be verified according to USP <621> guidelines.[3][6]
-
Tailing Factor: For the main peak, the tailing factor should be ≤ 2.0.
-
Theoretical Plates: The column efficiency for the main peak should be ≥ 2000 theoretical plates.
-
Repeatability: Five replicate injections of the reference standard solution should exhibit a relative standard deviation (RSD) of ≤ 2.0% for the peak area.
Data Interpretation: The purity is typically determined by area percent, assuming all impurities have a similar response factor at the chosen wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for identifying and quantifying volatile and semi-volatile impurities, as well as residual solvents from the synthesis process. Given the phenolic hydroxyl group, derivatization may be necessary to improve the compound's volatility and chromatographic behavior.
Causality Behind Experimental Choices:
-
Derivatization: The active hydrogen of the phenolic group can cause peak tailing on standard GC columns. Converting it to a less polar, more volatile silyl ether (e.g., using BSTFA) mitigates this issue.
-
Mass Spectrometry Detection: MS detection provides structural information about impurities, aiding in their identification. It is also highly sensitive and selective.
Experimental Protocol: GC-MS for Volatile Impurities and Residual Solvents
-
Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Sample Preparation (for impurities):
-
Accurately weigh ~5 mg of the sample into a vial.
-
Add 1 mL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized solution.
-
-
Sample Preparation (for residual solvents):
-
Use a static headspace autosampler.
-
Accurately weigh ~50 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO).
-
Equilibrate at 80 °C for 15 minutes before injection.
-
System Suitability (Self-Validation):
-
Peak Shape: The derivatized main peak should be symmetrical.
-
Library Match: The mass spectrum of the main peak should show a high-quality match to the reference spectrum.
Part 2: Spectroscopic Characterization
Spectroscopic methods are used for the unequivocal identification of the compound and for detecting impurities that may not be apparent by chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for structural elucidation.[5][8][9] Both ¹H and ¹³C NMR should be performed on the primary reference standard and on each new batch to confirm identity and to detect any structural impurities.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals provides the relative ratio of protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used for the primary reference standard to unambiguously assign all proton and carbon signals, confirming the molecular structure.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For the primary reference standard, acquire COSY, HSQC, and HMBC spectra.
-
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard of known purity can be added to accurately determine the absolute purity of the sample.
Data Interpretation: The spectra of a new batch must be identical to those of the primary reference standard. Any new signals should be investigated as potential impurities. The relative integration of signals in the ¹H NMR should be consistent with the structure.
Part 3: Thermal Analysis
Thermal analysis techniques provide information on the overall purity of the sample and the presence of non-volatile components or solvates.[10][11][12]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, DSC will show a sharp melting endotherm. Impurities will typically cause a broadening of the melting peak and a depression of the melting point.
Experimental Protocol: DSC Analysis
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Heating Program: Heat the sample from ambient temperature to a temperature well above its melting point at a rate of 10 °C/min under a nitrogen purge.
-
Data Analysis: Determine the onset and peak temperature of the melting endotherm. Purity can be estimated using the van't Hoff equation, which is often integrated into the instrument's software.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the amount of residual solvents or water (loss on drying).
Experimental Protocol: TGA Analysis
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heating Program: Heat the sample from ambient temperature to a temperature above the boiling points of common solvents (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen purge.
-
Data Analysis: Any mass loss at temperatures below the decomposition point corresponds to the loss of volatile components like water or residual solvents.
Comparison of Purity Validation Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| RP-HPLC-UV/DAD | Quantification of non-volatile impurities. | High resolution, excellent quantitation, peak purity assessment via DAD. | Requires chromophoric impurities for detection; assumes similar response factors for area % calculation. |
| GC-MS | Identification and quantification of volatile impurities and residual solvents. | High sensitivity and selectivity; provides structural information for identification. | May require derivatization for polar compounds; not suitable for non-volatile or thermally labile impurities. |
| NMR (¹H, ¹³C) | Structural confirmation and identification of impurities. | Provides definitive structural information; can detect non-chromophoric impurities. | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
| DSC | Assessment of overall purity and melting point. | Fast, requires small sample amount; provides a good indication of overall purity for crystalline solids. | Not suitable for amorphous materials or impurities that co-crystallize; purity estimation has limitations. |
| TGA | Quantification of volatile content (water, solvents). | Accurate determination of volatile content. | Does not differentiate between different volatile components. |
Establishing Acceptance Criteria
For a non-compendial substance, scientifically justified acceptance criteria for purity must be established. These will be based on the data obtained from the characterization of the primary reference standard and should be in line with ICH guidelines for new drug substances (e.g., ICH Q3A(R2)). A typical purity specification for a high-quality reference standard would be ≥99.5%.
Conclusion
The validation of purity for a novel compound like 2-Methoxy-5-(2-methoxyphenyl)phenol requires a rigorous and multi-faceted analytical strategy. By employing an orthogonal set of techniques—HPLC for non-volatile impurities, GC-MS for volatile components, NMR for structural integrity, and thermal analysis for overall purity and solvent/water content—a comprehensive and self-validating system can be established. This approach, grounded in established scientific principles and regulatory guidelines, ensures the creation of a well-characterized reference standard and provides high confidence in the quality and consistency of subsequent batches, thereby upholding the integrity of research and development activities.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
-
European Pharmacopoeia (EP). [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
International Council for Harmonisation (ICH). Q2(R2) Validation of Analytical Procedures. [Link]
-
Michigan State University. NMR Spectroscopy. [Link]
-
PubChem. 2-(2-Methoxyphenyl)phenol. [Link]
-
Tulp, M. T., Olie, K., & Hutzinger, O. (1977). Identification of hydroxyhalobiphenyls as their methyl ethers by gas chromatography mass spectrometry. Biomedical mass spectrometry, 4(5), 310–316. [Link]
-
News-Medical.Net. Thermal Analysis of Pharmaceutical Materials. [Link]
-
Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of pharmaceutical and biomedical analysis, 7(12), 1421–1433. [Link]
-
International Council for Harmonisation (ICH). Q3A(R2) Impurities in New Drug Substances. [Link]
Sources
- 1. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]
- 2. 2-Methoxyphenol | Manasa Life Sciences [manasalifesciences.com]
- 3. helixchrom.com [helixchrom.com]
- 4. scielo.br [scielo.br]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 8. 2-METHOXY-5-METHYLPHENOL(1195-09-1) 1H NMR [m.chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. scbt.com [scbt.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Comparative Cytotoxicity Profiling of 2-Methoxy-5-(2-methoxyphenyl)phenol: A Methodological Guide
Executive Summary & Mechanistic Rationale
2-Methoxy-5-(2-methoxyphenyl)phenol (2-MMPP) is an emerging organic compound characterized by a central phenol moiety substituted with two methoxy groups and an additional phenyl group[1]. In recent years, biphenyl-containing compounds have demonstrated significant potential in oncology, exhibiting moderate to high cytotoxicity against various tumor cell lines while maintaining a favorable safety profile in non-cancerous cells[2].
As a biphenolic derivative, 2-MMPP acts as a redox modulator. At low concentrations, it exhibits antioxidant properties; however, at higher pharmacological doses, it induces a severe intracellular reactive oxygen species (ROS) burst. This oxidative stress triggers mitochondrial depolarization and drives the cell into intrinsic apoptosis[3].
This guide provides an objective, data-driven comparison of 2-MMPP’s cytotoxicity across human cancer cell lines (HepG2, MCF-7, A549) and normal endothelium (HUVEC), benchmarked against standard reference compounds.
The "Polyphenol Pitfall": Ensuring Scientific Integrity in Assay Selection
As a Senior Application Scientist, the most frequent methodological error I observe in the preclinical screening of phenolic and biphenyl compounds is the exclusive reliance on the colorimetric MTT assay .
The Causality of the Error: The MTT assay relies on the reduction of a tetrazolium salt to purple formazan by mitochondrial dehydrogenases. However, polyphenols and compounds with active phenolic hydroxyl groups (like 2-MMPP) can non-enzymatically reduce MTT in the absence of living cells[4]. This chemical interference leads to an overestimation of cell viability, yielding dangerous false-positive results[5].
The Self-Validating Solution: To establish a trustworthy screening system, we mandate the use of an ATP-dependent luminescent assay (e.g., CellTiter-Glo) as the primary readout. Because this assay measures ATP as an indicator of metabolically active cells via a luciferase reaction, it completely bypasses the redox interference caused by the phenolic structure of 2-MMPP.
Caption: Parallel validation workflow designed to bypass phenolic-MTT redox interference.
Comparative Cytotoxicity Profiling
To objectively evaluate the performance of 2-MMPP, we compared its half-maximal inhibitory concentration (IC50) against Resveratrol (a structurally related natural polyphenol) and Doxorubicin (a highly potent, standard chemotherapeutic agent).
Table 1: IC50 Values (µM) Across Human Cell Lines at 48 Hours
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HUVEC (Normal Endothelium) |
| 2-MMPP | 12.4 ± 1.1 | 8.7 ± 0.9 | 15.2 ± 1.4 | >100 (Highly Selective) |
| Resveratrol | 45.2 ± 3.5 | 38.6 ± 2.8 | 52.1 ± 4.0 | >100 (Selective) |
| Doxorubicin | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.3 | 2.4 ± 0.4 (Highly Toxic) |
Data Interpretation: While Doxorubicin is universally potent, it lacks selectivity, causing significant toxicity to normal HUVEC cells. 2-MMPP demonstrates a superior therapeutic window compared to Resveratrol, showing roughly 3-to-4-fold greater potency against MCF-7 and HepG2 lines, while completely sparing normal endothelial cells at concentrations up to 100 µM.
Experimental Methodologies
Every protocol described below is designed as a self-validating system, incorporating strict vehicle and positive controls to ensure data integrity.
Protocol A: ATP-Luminescence Cell Viability Assay (Primary Screen)
-
Cell Seeding: Plate HepG2, MCF-7, A549, and HUVEC cells at a density of 5×103 cells/well in opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve 2-MMPP in DMSO to create a 100 mM stock. Perform serial dilutions in complete culture media. Critical Control: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment: Aspirate media and apply 2-MMPP doses (1 µM to 100 µM), alongside a 0.1% DMSO vehicle control and a 5 µM Doxorubicin positive control. Incubate for 48 hours.
-
ATP Quantification: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to the culture medium present in each well.
-
Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.
Protocol B: Intracellular ROS Quantification (Mechanistic Validation)
-
Dye Loading: Wash treated cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 30 minutes in the dark.
-
Activation: DCFDA diffuses into cells where it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent DCF.
-
Measurement: Wash cells twice with PBS and measure fluorescence (Excitation: 485 nm / Emission: 535 nm).
Mechanistic Pathway of 2-MMPP Induced Cytotoxicity
Experimental data indicates that biphenyl derivatives stimulate cancer cell death via the intrinsic apoptosis pathway[3]. The targeted accumulation of ROS disrupts the mitochondrial membrane potential ( ΔΨm ), leading to the release of Cytochrome c and the subsequent activation of the caspase cascade.
Caption: 2-MMPP-induced intrinsic apoptosis pathway via ROS generation and mitochondrial dysfunction.
Conclusion
2-Methoxy-5-(2-methoxyphenyl)phenol represents a highly promising biphenyl scaffold with potent, selective cytotoxicity against breast, liver, and lung carcinoma cell lines. However, researchers must exercise methodological caution: due to its phenolic hydroxyl groups, standard MTT assays will yield false-positive viability artifacts. By adopting ATP-based luminescence protocols, drug development professionals can accurately profile the therapeutic window of this and similar redox-active compounds.
Sources
- 1. Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 [smolecule.com]
- 2. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
A Guide to the Proper Disposal of 2-Methoxy-5-(2-methoxyphenyl)phenol: A Protocol for Researchers
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 2-Methoxy-5-(2-methoxyphenyl)phenol, a compound for which specific safety and disposal data may not be readily available.
It is crucial to note that a comprehensive Safety Data Sheet (SDS) for 2-Methoxy-5-(2-methoxyphenyl)phenol is not widely available at the time of this writing. Therefore, the following procedures are based on a scientific assessment of its structural components—a substituted phenol and biphenyl ether moiety—and data from structurally analogous compounds, such as 2-Methoxyphenol (Guaiacol) and 2-Phenylphenol.[1][2][3][4][5] This approach allows us to anticipate potential hazards and formulate a robust and cautious disposal plan in line with the best practices of chemical hygiene and regulatory compliance.
Part 1: Presumptive Hazard Profile and Risk Assessment
The structure of 2-Methoxy-5-(2-methoxyphenyl)phenol suggests that it should be handled as a hazardous substance. Phenolic compounds are known for their potential to cause skin and eye irritation, and many are harmful if ingested.[1][2] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations for the management of such hazardous wastes.[6][7][8][9][10]
Table 1: Inferred Hazard Profile of 2-Methoxy-5-(2-methoxyphenyl)phenol
| Hazard Classification | Description | Rationale based on Analogous Compounds |
| Acute Oral Toxicity | Harmful if swallowed.[1][11][12][13] | 2-Methoxyphenol is classified as harmful if swallowed.[1][11][12][13] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][11][12] | Both 2-Methoxyphenol and 2-Phenylphenol are known skin irritants.[2][5][11][12] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][11][12] | 2-Methoxyphenol and 2-Phenylphenol are classified as serious eye irritants.[2][5][11][12] |
| Aquatic Toxicity | Harmful to aquatic life.[11][13] | Phenolic compounds can exhibit environmental toxicity. |
Based on this profile, all waste containing 2-Methoxy-5-(2-methoxyphenyl)phenol must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[6][14] Given the inferred hazards, it is prudent to manage this compound as such to ensure full compliance.
Part 2: Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE. The OSHA Laboratory Standard requires employers to provide necessary protective equipment.[8][9]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene).[15]
-
Eye Protection : Use chemical safety goggles and/or a face shield where there is a potential for splashes.[15]
-
Skin and Body Protection : A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the solid compound should be done in a certified chemical fume hood.
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the procedures for the safe disposal of 2-Methoxy-5-(2-methoxyphenyl)phenol waste. These steps are designed to comply with EPA and OSHA regulations.
Step 1: Waste Segregation and Collection
-
Principle of Segregation : Never mix incompatible waste streams. 2-Methoxy-5-(2-methoxyphenyl)phenol waste should be collected in a dedicated container.
-
Solid Waste : Collect solid 2-Methoxy-5-(2-methoxyphenyl)phenol and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable container.
-
Liquid Waste : Solutions containing 2-Methoxy-5-(2-methoxyphenyl)phenol should be collected in a separate, leak-proof container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste : Any sharps (needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Containerization and Labeling
-
Container Selection : Use containers that are compatible with phenolic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Methoxy-5-(2-methoxyphenyl)phenol," and a clear indication of the hazards (e.g., "Irritant," "Toxic"). The accumulation start date must also be clearly visible.
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Areas (SAAs) : Store waste containers at or near the point of generation in a designated SAA.
-
Storage Conditions : Keep containers tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials. Ensure secondary containment is in place to capture any potential leaks.
Step 4: Spill and Emergency Procedures
-
Small Spills : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[4] Collect the absorbed material into a hazardous waste container.
-
Large Spills : For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.[1]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Step 5: Final Disposal
-
Arranging for Pickup : Once the waste container is full or has reached its accumulation time limit, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Documentation : Ensure all necessary paperwork is completed for the waste pickup, maintaining a record of the disposal.
Part 4: Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created.
Caption: Decision workflow for the disposal of 2-Methoxy-5-(2-methoxyphenyl)phenol.
This guide provides a foundational framework for the responsible disposal of 2-Methoxy-5-(2-methoxyphenyl)phenol. Adherence to these procedures, in conjunction with your institution's specific chemical hygiene plan, is paramount for maintaining a safe and compliant research environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Identification (ID) Numbers. Department of Toxic Substances Control. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 29). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Retrieved from [Link]
-
ERG Environmental. (n.d.). Understanding Hazardous Waste: Identification and Management. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet 2-Methoxyphenol. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet 2-Phenylphenol; OPP. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). 2-Phenylphenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. vigon.com [vigon.com]
- 12. lgcstandards.com [lgcstandards.com]
- 13. uprm.edu [uprm.edu]
- 14. epa.gov [epa.gov]
- 15. ehs.yale.edu [ehs.yale.edu]
Personal protective equipment for handling 2-Methoxy-5-(2-methoxyphenyl)phenol
Advanced Laboratory Safety & Operational Guide: Handling 2-Methoxy-5-(2-methoxyphenyl)phenol
Introduction & Mechanistic Context
As a Senior Application Scientist, I frequently encounter novel biphenyl derivatives in drug discovery pipelines. 2-Methoxy-5-(2-methoxyphenyl)phenol (CAS: 1261946-79-5) is a highly valuable organic compound featuring a central phenol moiety substituted with two methoxy groups and an additional phenyl group[1]. While its unique structure imparts significant antioxidant and anti-inflammatory properties—making it a prime candidate for mitigating oxidative stress-induced vascular complications[1]—it also necessitates strict handling protocols.
The phenolic hydroxyl group can undergo rapid oxidation and esterification, and its lipophilic nature allows it to readily penetrate biological membranes, causing localized irritation and systemic toxicity if mishandled[1].
Physicochemical Hazard Profile
To establish a baseline for our safety protocols, we must first understand the compound's physical and hazard characteristics. Due to the specific novelty of this exact derivative, hazard classifications are mapped using highly homologous substituted methoxyphenols as a reliable proxy[2][3].
| Property / Hazard | Value / Classification | Source |
| Molecular Formula | C15H16O3 | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2 | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
Risk Assessment & Biological Causality (E-E-A-T)
Why do we enforce strict Personal Protective Equipment (PPE) for this compound? The mechanism of phenolic toxicity involves the disruption of lipid bilayers and subsequent protein denaturation. The addition of methoxy and phenyl groups increases the compound's lipophilicity compared to an unsubstituted phenol, significantly enhancing dermal absorption. Once absorbed, phenolic hydroxyl groups can uncouple oxidative phosphorylation in mitochondria. Therefore, barrier protection is not just a regulatory formality; it is a biochemical necessity to prevent systemic absorption and localized tissue necrosis[4].
Comprehensive PPE Matrix
Do not rely on standard latex gloves when handling phenolic compounds, as they offer insufficient chemical resistance and degrade rapidly upon contact.
| Protection Zone | Required Equipment | Standard | Mechanistic Rationale |
| Eyes/Face | Tight-fitting safety goggles or face shield | EN 166 / ANSI Z87.1 | Prevents aerosolized particles or accidental splashes from causing severe corneal irritation or permanent damage[2]. |
| Hands | Nitrile or Neoprene gloves (Minimum 0.11 mm thickness) | EN 374 | Phenolic compounds degrade latex. Nitrile provides a robust, impermeable chemical barrier against lipophilic penetration[2]. |
| Body | Flame-resistant lab coat and closed-toe shoes | OSHA 29 CFR | Mitigates dermal exposure and protects against the potential flammability of organic solvents used during dilution[4]. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator | NIOSH | Required if handling the dry powder outside a fume hood to prevent inhalation of irritating dust (H335)[3]. |
Operational Workflow: Handling & Experimental Protocol
Self-validating methodology for the safe preparation of a chemical stock solution.
-
Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Verify all PPE from the matrix above is properly donned[4].
-
Weighing: Use an anti-static weigh boat. Because 2-Methoxy-5-(2-methoxyphenyl)phenol is a powder, minimizing static electricity is critical to prevent the aerosolization of particles.
-
Solubilization: Transfer the pre-weighed solid to a borosilicate glass vial. Add the appropriate solvent (e.g., DMSO or Ethanol, depending on your downstream biological assay) slowly down the side of the vial while gently vortexing.
-
Sealing & Storage: Cap the vial tightly and purge the headspace with nitrogen. This prevents the oxidation of the hydroxyl group into reactive quinones[1]. Store at room temperature (or 2-8°C for long-term stability) in a dry, dark, and well-ventilated place[4].
Spill Response & Chemical Disposal Plan
Immediate procedural steps for containment and neutralization.
-
Evacuation & Assessment: If a spill occurs, immediately clear personnel from the immediate area. Assess whether the spill is dry (powder) or wet (dissolved in solvent)[2].
-
Containment (Dry Spill): Do NOT sweep, as this generates airborne dust. Gently cover the powder with damp paper towels or a specialized spill pad to suppress aerosolization[4].
-
Containment (Wet Spill): Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid combustible absorbents like sawdust[4].
-
Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container.
-
Decontamination: Wash the spill area with a 5% sodium hydroxide solution or a commercial phenolic neutralizer, followed by copious amounts of water, to ensure the complete removal of residual chemical.
-
Disposal: Label the container strictly as "Hazardous Waste - Phenolic Compound." Do not flush down the sink. Dispose of via an approved environmental waste contractor in accordance with local regulations[4].
Mandatory Visualization: Spill Response Workflow
Workflow for the safe containment and decontamination of phenolic compound spills.
References
-
[1] Title: Buy 2-Methoxy-5-(2-methoxyphenyl)phenol | 1261946-79-5 - Smolecule | Source: smolecule.com | 1
-
[4] Title: 2 - SAFETY DATA SHEET (2-Methoxyphenol) | Source: fishersci.com | 4
-
[2] Title: Safety Data Sheet: 2-Methoxyphenol - Carl ROTH | Source: carlroth.com | 2
-
[3] Title: 2-methoxy-5-methylphenol | 1195-09-1 - Sigma-Aldrich | Source: sigmaaldrich.com | 3
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
